Technical Documentation Center

5-fluoro-1H-pyrrolo[2,3-c]pyridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-fluoro-1H-pyrrolo[2,3-c]pyridine
  • CAS: 1190319-70-0

Core Science & Biosynthesis

Foundational

The Strategic Utility of 5-Fluoro-1H-pyrrolo[2,3-c]pyridine in Advanced Therapeutics: A Technical Guide to Synthesis and Application

Executive Summary In contemporary medicinal chemistry, the azaindole scaffold represents a privileged pharmacophore, offering unique hydrogen-bonding capabilities and tunable lipophilicity. Among its derivatives, 5-fluor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the azaindole scaffold represents a privileged pharmacophore, offering unique hydrogen-bonding capabilities and tunable lipophilicity. Among its derivatives, 5-fluoro-1H-pyrrolo[2,3-c]pyridine (CAS: 1190319-70-0) has emerged as a highly sought-after building block. The strategic placement of a fluorine atom at the 5-position of the pyrrolo[2,3-c]pyridine core fundamentally alters the molecule's electronic distribution, enhancing metabolic stability and target binding affinity.

As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with an authoritative, in-depth analysis of this compound. This guide delineates its physicochemical properties, maps its structure-activity logic, and provides a self-validating, step-by-step synthetic methodology grounded in field-proven protocols.

Physicochemical Profiling and Structural Causality

The physical and chemical properties of 5-fluoro-1H-pyrrolo[2,3-c]pyridine dictate its behavior in both synthetic workflows and biological systems. The data summarized below is essential for establishing baseline quality control (QC) parameters before initiating complex syntheses.

Quantitative Data Summary

Data sourced from 1[1].

ParameterSpecification / Data
Chemical Name 5-Fluoro-1H-pyrrolo[2,3-c]pyridine
CAS Registry Number 1190319-70-0
Molecular Formula C7H5FN2
Molecular Weight 136.13 g/mol
InChI Key GOWCYYDVGZXHSM-UHFFFAOYSA-N
Physical Form Solid
Storage Temperature 2-8 °C (Inert atmosphere recommended)
Typical Purity ≥97%
Mechanistic Impact of the Fluorine Substitution

The substitution of hydrogen for fluorine at the 5-position is not merely structural; it is a calculated pharmacokinetic optimization.

  • Metabolic Shielding: The strong C-F bond resists cytochrome P450-mediated oxidation, which frequently targets the electron-rich positions of the azaindole ring[2].

  • pKa Modulation: The inductive electron-withdrawing effect of the fluorine atom lowers the pKa of the pyridine nitrogen. This fine-tunes the molecule's ionization state at physiological pH, directly impacting its ability to cross the blood-brain barrier (BBB)—a critical requirement for neuro-therapeutics[3].

Pharmacological Applications & Target Engagement

The 5-fluoro-1H-pyrrolo[2,3-c]pyridine scaffold is predominantly utilized in two high-value therapeutic arenas:

  • Neurodegenerative PET Imaging Tracers: The compound is a critical intermediate in the synthesis of positron emission tomography (PET) tracers designed to bind to neurofibrillary tangles (tau pathology) in Alzheimer's disease. The planar heterocycle intercalates into β -sheet aggregates, while the fluorine atom allows for potential 18F radiolabeling strategies or lipophilicity tuning for optimal brain penetrance, as detailed in 3[3].

  • Oncology (Kinase Inhibitors): The pyrrole NH acts as a potent hydrogen bond donor, and the pyridine nitrogen acts as an acceptor. This dual motif perfectly mimics the binding pattern of ATP at the hinge region of kinases, making it a highly effective lead scaffold for Fibroblast Growth Factor Receptor (FGFR) and c-KIT inhibitors[4].

SAR_Model cluster_features cluster_properties Core 5-fluoro-1H-pyrrolo[2,3-c]pyridine (Core Scaffold) F_atom 5-Fluoro Group (Inductive Effect) Core->F_atom Pyrrole Pyrrole Ring (H-Bond Donor) Core->Pyrrole Pyridine Pyridine Ring (H-Bond Acceptor) Core->Pyridine Prop1 Enhanced Metabolic Stability F_atom->Prop1 Blocks CYP450 oxidation Prop3 Target Selectivity (Tau Aggregates) F_atom->Prop3 Lipophilicity tuning Prop2 Kinase Hinge Binding Affinity Pyrrole->Prop2 NH interaction Pyridine->Prop2 N lone pair App1 PET Imaging Tracers (Alzheimer's Disease) Prop1->App1 App2 Oncology Therapeutics (c-KIT/FGFR Inhibitors) Prop1->App2 Prop2->App2 Prop3->App1

Logical relationship diagram mapping structural features to pharmacological applications.

Validated Synthetic Methodology

To ensure reproducibility and scientific integrity, the following protocol outlines the synthesis of the 5-fluoro-1H-pyrrolo[2,3-c]pyridine core via a directed ortho-metalation (DoM) and cyclization strategy. This method is adapted from established patent literature for tau-imaging agents[3].

Experimental Protocol: Synthesis via Directed Metalation

Objective: Construct the fused pyrrole ring onto a pre-functionalized pyridine core (tert-butyl (6-fluoro-4-methylpyridin-3-yl)carbamate).

Step 1: Dianion Formation (Kinetic Control)

  • Action: Dissolve tert-butyl (6-fluoro-4-methylpyridin-3-yl)carbamate (1.0 eq, e.g., 3.7 g, 16.3 mmol) in anhydrous tetrahydrofuran (THF) (50 mL) under a strict argon atmosphere. Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

  • Action: Slowly add a 2.5 M solution of n-butyllithium in hexanes (2.5 eq, 16.3 mL, 40.9 mmol) dropwise over 30 minutes[3].

  • Causality: The first equivalent of n-BuLi deprotonates the relatively acidic carbamate NH. The subsequent 1.5 equivalents drive the directed lateral lithiation of the C4-methyl group. Maintaining -78 °C is absolutely critical; elevated temperatures will cause the highly reactive alkyllithium to attack the carbamate carbonyl or induce halogen-metal exchange at the fluorinated carbon, destroying the yield.

Step 2: Electrophilic Quench and Ring Closure

  • Action: After stirring the dianion intermediate for 30 minutes at -78 °C, add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise.

  • Action: Remove the cooling bath and allow the reaction to slowly warm to ambient temperature, stirring for an additional 4 hours[3].

  • Causality: DMF acts as a formylating agent, reacting exclusively with the lithiated methyl group. As the reaction warms, the newly formed aldehyde undergoes spontaneous intramolecular cyclization with the adjacent carbamate nitrogen. This cascade efficiently forms the pyrrole ring while retaining the Boc protecting group (yielding tert-butyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate).

Step 3: Self-Validating Isolation (The Checkpoint System)

  • Action: Quench the reaction carefully with saturated aqueous NH4​Cl to neutralize unreacted organolithium species. Extract the aqueous layer with ethyl acetate (3x).

  • Validation Checkpoint: Before proceeding to column chromatography, analyze the crude organic layer via LC-MS.

    • Failure State: A dominant mass of m/z ~227 [M+H]+ indicates unreacted starting material (failed metalation).

    • Success State: The appearance of m/z ~237 [M+H]+ confirms successful formylation and ring closure.

  • Action: Purify via silica gel column chromatography (eluting with 5-10% ethyl acetate in petroleum ether) to isolate the Boc-protected intermediate as a solid[3].

Step 4: Deprotection

  • Action: Treat the purified intermediate with a 1:4 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM) at room temperature for 2 hours.

  • Action: Concentrate under reduced pressure and neutralize with saturated NaHCO3​ to yield the final free base, 5-fluoro-1H-pyrrolo[2,3-c]pyridine.

Analytical QA/QC Framework

To guarantee the trustworthiness of the synthesized batch, the final compound must be subjected to a rigorous, self-validating analytical framework:

  • 1 H NMR (300 MHz, DMSO- d6​ ): Verify the presence of the highly deshielded pyrrole NH proton (typically broad singlet > 11.0 ppm). The pyridine aromatic proton should appear as a distinct singlet due to the lack of adjacent protons, and the pyrrole CH=CH protons will present as a pair of coupled doublets (J 3.0 Hz).

  • 19 F NMR: A single distinct peak must be observed, confirming the integrity of the C-F bond post-synthesis.

  • HPLC-UV: Run a gradient method (e.g., 5% to 95% Acetonitrile in Water with 0.1% Formic Acid over 10 minutes). The compound must elute as a single sharp peak with an integrated area 97% at 254 nm to be considered suitable for biological assays.

Sources

Exploratory

Unveiling the Mechanism of Action: 5-Fluoro-1H-pyrrolo[2,3-c]pyridine Derivatives as Next-Generation FGFR Inhibitors

Introduction: The Pharmacological Rationale of the Scaffold The 1H-pyrrolo[2,3-c]pyridine (azaindole) core is a privileged pharmacophore in modern medicinal chemistry. Structurally, it acts as a bioisostere for both puri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pharmacological Rationale of the Scaffold

The 1H-pyrrolo[2,3-c]pyridine (azaindole) core is a privileged pharmacophore in modern medicinal chemistry. Structurally, it acts as a bioisostere for both purine and indole rings, allowing it to interface seamlessly with the ATP-binding pockets of various kinases. When this core is functionalized with a fluorine atom at the C5 position, the resulting 5-fluoro-1H-pyrrolo[2,3-c]pyridine scaffold exhibits vastly enhanced drug-like properties.

The highly electronegative fluorine atom serves a dual purpose:

  • Metabolic Stability: It protects the aromatic ring system against cytochrome P450-mediated oxidation.

  • Electronic Modulation: It modulates the pKa of the pyrrole nitrogen, strengthening the hydrogen-bonding capacity of the scaffold within the hinge region of target kinases[1].

Core Mechanism of Action: Selective FGFR Inhibition

Recent biochemical research indicates that specific derivatives of this scaffold, such as 3-bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine, function as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs) [1]. The FGFR family (FGFR1–4) consists of receptor tyrosine kinases that act as critical drivers in cell proliferation, survival, angiogenesis, and migration[2]. In oncology, aberrant activation of FGFR signaling—via gene amplification, fusion, or mutation—is a well-documented oncogenic driver found in approximately 7% of human cancers[2][3].

Molecular Interaction Dynamics

The 5-fluoro-pyrrolo[2,3-c]pyridine core acts as a Type I, ATP-competitive inhibitor [3]. The azaindole nitrogen atoms form critical bidentate hydrogen bonds with the backbone amides in the hinge region of the FGFR kinase domain. Simultaneously, the 5-fluoro substituent occupies a highly specific hydrophobic pocket, enhancing binding affinity and extending the drug-target residence time.

Downstream Pathway Blockade

Upon binding, the inhibitor prevents receptor autophosphorylation and the subsequent phosphorylation of the primary adaptor protein, FGFR substrate 2 (FRS2)[2]. The inhibition of p-FRS2 collapses multiple downstream oncogenic signaling cascades:

  • MAPK (RAS/RAF/MEK/ERK): Halts mitogenic signaling, leading to cell cycle arrest and reduced tumor proliferation[3][4].

  • PI3K/AKT/mTOR: Removes critical survival signals, thereby inducing apoptosis in cancer cells[3][4].

  • PLCγ/PKC: Reduces cytoskeletal remodeling, cellular motility, and neoangiogenesis[3][4].

FGFR_Pathway FGF FGF Ligand FGFR FGFR1-4 (Tyrosine Kinase) FGF->FGFR Binds & Dimerizes FRS2 p-FRS2 (Adaptor Protein) FGFR->FRS2 Phosphorylates PLCg PLCγ/PKC (Motility) FGFR->PLCg Phosphorylates Inhibitor 5-Fluoro-pyrrolo[2,3-c]pyridine (ATP-Competitive Inhibitor) Inhibitor->FGFR Blocks ATP Pocket MAPK RAS/RAF/MEK/ERK (Proliferation) FRS2->MAPK Activates PI3K PI3K/AKT/mTOR (Survival) FRS2->PI3K Activates

Fig 1: Mechanism of FGFR inhibition by 5-fluoro-pyrrolo[2,3-c]pyridine and downstream pathway blockade.

Addressing On-Target Toxicity via Isoform Selectivity

A major clinical hurdle for first-generation, pan-FGFR inhibitors is hyperphosphatemia. This is an on-target toxicity driven by the inhibition of FGFR1 in the kidneys, which normally regulates phosphate homeostasis via the FGF23-klotho axis[2][5].

Advanced 5-fluoro-1H-pyrrolo[2,3-c]pyridine derivatives are engineered to achieve superior selectivity for FGFR3 over FGFR1 [6]. By exploiting subtle amino acid differences in the ATP-binding pockets of these isoforms, this selective profile allows for the effective treatment of FGFR3-driven malignancies (e.g., urothelial carcinoma and achondroplasia) while significantly widening the therapeutic window and minimizing hyperphosphatemia[6].

Quantitative Data Presentation

To illustrate the efficacy of this scaffold, Table 1 summarizes the representative biochemical selectivity profile of a highly optimized 5-fluoro-pyrrolo[2,3-c]pyridine derivative, demonstrating potent FGFR3 inhibition with a built-in safety margin against FGFR1 and unrelated kinases (e.g., VEGFR2).

Kinase TargetRepresentative IC₅₀ (nM)Fold Selectivity (vs FGFR3)Clinical Implication
FGFR3 1.21x (Target)High potency against primary oncogenic driver.
FGFR2 3.5~3xEffective against FGFR2-fusion cholangiocarcinoma.
FGFR1 45.0~37xReduced risk of dose-limiting hyperphosphatemia[6].
FGFR4 > 500> 400xAvoids bile acid metabolism disruption (diarrhea)[5].
VEGFR2 > 10,000> 8,000xMinimizes off-target cardiovascular toxicities.

Self-Validating Experimental Protocols

To rigorously validate the mechanism of action of any new 5-fluoro-pyrrolo[2,3-c]pyridine derivative, a self-validating cascade of biochemical and cellular assays is required. This ensures that observed phenotypic changes (like cell death) are causally linked to FGFR inhibition rather than non-specific cytotoxicity.

Validation_Workflow Prep 1. Compound Synthesis & LC-MS/NMR QC Kinase 2. TR-FRET Kinase Assay (IC50 vs FGFR1-4) Prep->Kinase Selectivity 3. Kinome Profiling (Off-target screening) Kinase->Selectivity IC50 < 10nM Cellular 4. Cellular Target Engagement (p-FRS2 Western Blot) Selectivity->Cellular High Selectivity Cellular->Kinase Poor Permeability Phenotype 5. Phenotypic Assay (Apoptosis/Viability) Cellular->Phenotype Target Inhibited

Fig 2: Self-validating experimental workflow for evaluating FGFR targeted small-molecule inhibitors.

Protocol 1: Biochemical Target Engagement (TR-FRET Kinase Assay)
  • Objective: Quantify the direct ATP-competitive inhibition of FGFR1-4.

  • Causality: Establishes the primary biochemical mechanism (target affinity) in a controlled environment before introducing cellular complexity.

  • Step-by-Step Methodology:

    • Preparation: Prepare a 10-point, 3-fold serial dilution of the 5-fluoro-pyrrolo[2,3-c]pyridine derivative in 100% DMSO.

    • Reaction Assembly: In a 384-well microplate, combine the recombinant FGFR3 kinase domain, a fluorescently labeled poly-GAT peptide substrate, and the inhibitor.

    • Initiation: Add ATP at a concentration equal to its apparent Michaelis constant ( Km​ ). Rationale: Running the assay at Km​ ensures that the system is highly sensitive to competitive binding conditions, accurately reflecting the inhibitor's potency.

    • Incubation: Incubate the mixture at room temperature for 60 minutes.

    • Detection: Add a Europium-labeled anti-phosphotyrosine antibody. Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal using a microplate reader (emission ratio 665 nm / 615 nm).

    • Self-Validation/Controls: Include a no-enzyme well (100% inhibition control) and a DMSO-only well (0% inhibition control). Use a known pan-FGFR inhibitor (e.g., Erdafitinib) as a positive reference standard[3].

Protocol 2: Cellular Pathway Blockade (Western Blot for p-FRS2 and p-ERK)
  • Objective: Verify that the compound permeates the cell membrane and successfully inhibits FGFR signaling in a biological context.

  • Causality: FRS2 is the direct downstream substrate of FGFR. Its phosphorylation status (p-FRS2) is the most proximal and accurate readout of intracellular FGFR kinase activity[2].

  • Step-by-Step Methodology:

    • Cell Culture: Seed FGFR3-amplified cancer cells (e.g., RT112 urothelial carcinoma cells) in 6-well plates and incubate overnight.

    • Starvation: Serum-starve the cells for 24 hours. Rationale: This eliminates growth factors present in bovine serum, reducing background basal signaling and isolating the FGFR-specific pathway.

    • Treatment: Treat cells with the inhibitor at 0.1x, 1x, and 10x the biochemical IC₅₀ for 2 hours.

    • Stimulation: Stimulate cells with FGF2 ligand (50 ng/mL) for 15 minutes to acutely activate the pathway.

    • Lysis & Blotting: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Resolve proteins via SDS-PAGE and transfer to a PVDF membrane.

    • Probing: Probe with primary antibodies against p-FRS2 (Tyr196), total FRS2, p-ERK1/2, and total ERK.

    • Self-Validation/Controls: Normalize the phosphorylated signal to the total protein signal. Include an actin or GAPDH loading control to ensure equal protein loading across all lanes. If p-FRS2 is inhibited but p-ERK remains high, it indicates a downstream mutation (e.g., KRAS) bypassing the FGFR blockade.

Conclusion

The 5-fluoro-1H-pyrrolo[2,3-c]pyridine scaffold represents a highly tunable, potent class of targeted therapeutics. By precisely inhibiting the ATP-binding pocket of FGFRs, these derivatives effectively shut down the oncogenic MAPK and PI3K pathways. Through rigorous, self-validating experimental workflows and careful structural optimization to achieve FGFR3 selectivity, researchers can leverage this scaffold to develop next-generation cancer therapies that maximize tumor apoptosis while minimizing dose-limiting systemic toxicities.

References

  • Smolecule - 3-bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine: Biological Activity and FGFR Inhibition.

  • National Institutes of Health (NIH) / PMC - FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice.

  • American Association for Cancer Research (AACR) - Fibroblast Growth Factor Receptor Inhibitors as a Cancer Treatment: From a Biologic Rationale to Medical Perspectives.

  • Google Patents - WO2022187443A1: FGFR3 inhibitor compounds.

  • PatSnap - Targeting FGFR in Cancer Therapy: From Biological Mechanisms to Clinical Breakthroughs (Erdafitinib).

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Organic Synthesis of 5-fluoro-1H-pyrrolo[2,3-c]pyridine

For Researchers, Scientists, and Drug Development Professionals Authored by: Dr. Gemini, Senior Application Scientist Introduction: The Significance of 5-fluoro-1H-pyrrolo[2,3-c]pyridine 5-fluoro-1H-pyrrolo[2,3-c]pyridin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Significance of 5-fluoro-1H-pyrrolo[2,3-c]pyridine

5-fluoro-1H-pyrrolo[2,3-c]pyridine, also known as 5-fluoro-6-azaindole, is a fluorinated heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The pyrrolo[2,3-c]pyridine core is a recognized "privileged structure," meaning it can serve as a versatile template for designing ligands for a variety of biological targets. The introduction of a fluorine atom at the 5-position can profoundly influence the molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to target proteins, often leading to enhanced pharmacokinetic and pharmacodynamic profiles. This makes 5-fluoro-1H-pyrrolo[2,3-c]pyridine a valuable building block in the synthesis of novel therapeutic agents, particularly in the development of kinase inhibitors and other targeted therapies.

This document provides a comprehensive, step-by-step protocol for the organic synthesis of 5-fluoro-1H-pyrrolo[2,3-c]pyridine, designed to be a self-validating system for researchers. The described methodology is grounded in established synthetic transformations, with explanations for the causality behind experimental choices to ensure both technical accuracy and practical applicability.

Synthetic Strategy Overview

The synthesis of 5-fluoro-1H-pyrrolo[2,3-c]pyridine is accomplished through a robust three-step sequence, commencing with a commercially available fluorinated aminopyridine. The key transformations involve a palladium-catalyzed Sonogashira cross-coupling reaction to introduce an alkyne moiety, followed by the removal of a protecting group, and culminating in an intramolecular cyclization to construct the desired pyrrole ring.

Synthetic_Strategy A 3-Bromo-5-fluoropyridin-4-amine (Starting Material) B 3-((Trimethylsilyl)ethynyl)-5-fluoropyridin-4-amine (Intermediate 1) A->B Sonogashira Coupling C 3-Ethynyl-5-fluoropyridin-4-amine (Intermediate 2) B->C TMS Deprotection D 5-fluoro-1H-pyrrolo[2,3-c]pyridine (Final Product) C->D Intramolecular Cyclization

Caption: Overall synthetic workflow for 5-fluoro-1H-pyrrolo[2,3-c]pyridine.

Part 1: Synthesis of 3-((Trimethylsilyl)ethynyl)-5-fluoropyridin-4-amine (Intermediate 1)

This initial step employs a Sonogashira coupling, a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] Here, we couple the commercially available 3-bromo-5-fluoropyridin-4-amine with ethynyltrimethylsilane. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, preventing its self-coupling and other unwanted side reactions.

Materials and Reagents:
ReagentFormulaMW ( g/mol )Molarity/DensityAmount (mmol)Equivalents
3-Bromo-5-fluoropyridin-4-amineC₅H₄BrFN₂191.00-10.01.0
EthynyltrimethylsilaneC₅H₁₀Si98.220.69 g/mL12.01.2
Bis(triphenylphosphine)palladium(II) dichloridePdCl₂(PPh₃)₂701.90-0.50.05
Copper(I) iodide (CuI)CuI190.45-1.00.1
Triethylamine (Et₃N)C₆H₁₅N101.190.726 g/mL30.03.0
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11---
Experimental Protocol:
  • To a dry, argon-purged round-bottom flask, add 3-bromo-5-fluoropyridin-4-amine (1.91 g, 10.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (351 mg, 0.5 mmol), and copper(I) iodide (190 mg, 1.0 mmol).

  • Add anhydrous tetrahydrofuran (50 mL) and triethylamine (4.2 mL, 30.0 mmol).

  • Stir the mixture at room temperature for 10 minutes to ensure dissolution and catalyst activation.

  • Add ethynyltrimethylsilane (1.7 mL, 12.0 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir for 12-16 hours under an argon atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with saturated aqueous ammonium chloride solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-((trimethylsilyl)ethynyl)-5-fluoropyridin-4-amine as a solid.

Part 2: Synthesis of 3-Ethynyl-5-fluoropyridin-4-amine (Intermediate 2)

The second step involves the deprotection of the trimethylsilyl (TMS) group to unveil the terminal alkyne. This is a crucial step to enable the subsequent intramolecular cyclization. A mild and effective method for TMS deprotection is the use of a fluoride source, such as tetrabutylammonium fluoride (TBAF), or base-catalyzed methanolysis.

Materials and Reagents:
ReagentFormulaMW ( g/mol )Molarity/DensityAmount (mmol)Equivalents
3-((Trimethylsilyl)ethynyl)-5-fluoropyridin-4-amineC₁₀H₁₃FN₂Si208.31-8.01.0
Potassium Carbonate (K₂CO₃)K₂CO₃138.21-16.02.0
Methanol (MeOH)CH₄O32.04---
Dichloromethane (DCM)CH₂Cl₂84.93---
Experimental Protocol:
  • Dissolve 3-((trimethylsilyl)ethynyl)-5-fluoropyridin-4-amine (1.67 g, 8.0 mmol) in a mixture of methanol (40 mL) and dichloromethane (20 mL) in a round-bottom flask.

  • Add potassium carbonate (2.21 g, 16.0 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC until the starting material is consumed.

  • Once the reaction is complete, filter the mixture to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to remove the solvents.

  • Dissolve the residue in ethyl acetate (80 mL) and wash with water (2 x 40 mL) and brine (40 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 3-ethynyl-5-fluoropyridin-4-amine, which can often be used in the next step without further purification.

Part 3: Synthesis of 5-fluoro-1H-pyrrolo[2,3-c]pyridine (Final Product)

The final step is the intramolecular cyclization of the 3-ethynyl-4-aminopyridine intermediate to construct the pyrrole ring of the target molecule. This transformation can be achieved under basic conditions, where the amino group attacks the alkyne.

Caption: Intramolecular cyclization of the key intermediate.

Materials and Reagents:
ReagentFormulaMW ( g/mol )Molarity/DensityAmount (mmol)Equivalents
3-Ethynyl-5-fluoropyridin-4-amineC₇H₅FN₂136.13-5.01.0
Potassium tert-butoxide (t-BuOK)C₄H₉KO112.21-7.51.5
Anhydrous TolueneC₇H₈92.14---
Experimental Protocol:
  • To a dry, argon-purged round-bottom flask, add 3-ethynyl-5-fluoropyridin-4-amine (681 mg, 5.0 mmol) and anhydrous toluene (50 mL).

  • Add potassium tert-butoxide (842 mg, 7.5 mmol) to the suspension.

  • Heat the reaction mixture to 100 °C and stir for 6-8 hours under an argon atmosphere. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and carefully quench with water (20 mL).

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford 5-fluoro-1H-pyrrolo[2,3-c]pyridine as a solid.

Characterization and Validation

The identity and purity of the final product, 5-fluoro-1H-pyrrolo[2,3-c]pyridine, should be confirmed by standard analytical techniques:

  • ¹H and ¹⁹F NMR Spectroscopy: To confirm the chemical structure and the presence and position of the fluorine atom.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Trustworthiness and Self-Validation

The described protocol is designed as a self-validating system. The successful synthesis of each intermediate can be verified by analytical techniques before proceeding to the next step. The Sonogashira coupling is a well-established and high-yielding reaction. The TMS deprotection is generally clean and efficient. The final intramolecular cyclization, while potentially requiring some optimization of base and temperature for maximal yield, is a thermodynamically favorable process for forming the stable aromatic pyrrolopyridine system. By following the detailed steps and monitoring the reactions, researchers can confidently synthesize the target compound.

References

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry2002 , 653 (1-2), 46-49. [Link]

Sources

Application

Application Notes &amp; Protocols: Palladium-Catalyzed Cross-Coupling Reactions for the Functionalization of 5-Fluoro-1H-pyrrolo[2,3-c]pyridine

Introduction: The Significance of the 5-Fluoro-7-Azaindole Scaffold The 5-fluoro-1H-pyrrolo[2,3-c]pyridine core, commonly known as 5-fluoro-7-azaindole, is a "privileged structure" in modern medicinal chemistry.[1] As a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the 5-Fluoro-7-Azaindole Scaffold

The 5-fluoro-1H-pyrrolo[2,3-c]pyridine core, commonly known as 5-fluoro-7-azaindole, is a "privileged structure" in modern medicinal chemistry.[1] As a bioisostere of indole, its unique arrangement of hydrogen bond donors and acceptors, combined with the electronic properties conferred by the fluorine atom and the pyridine nitrogen, makes it a highly sought-after scaffold in drug discovery.[1][2] Derivatives of this core are integral to the development of potent and selective inhibitors for various protein kinases, including LRRK2, MPS1, and JAK1, which are implicated in a range of diseases from cancer to neurodegenerative disorders.[3][4]

The functionalization of this heterocyclic system is paramount for modulating its pharmacological profile. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for this purpose, enabling the precise formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds under relatively mild conditions.[5][6][7] This guide provides an in-depth exploration of key palladium-catalyzed methodologies for derivatizing the 5-fluoro-7-azaindole core, offering both mechanistic insights and field-proven laboratory protocols for researchers, scientists, and drug development professionals.

Core Concepts & Strategic Considerations

Functionalizing the 7-azaindole ring system presents unique challenges. The electron-deficient nature of the pyridine ring can alter the reactivity compared to simpler indole systems.[1] Furthermore, the acidic N-H proton of the pyrrole ring can compete in coupling reactions, potentially leading to undesired N-arylation, particularly under harsh conditions.[2][8] Successful functionalization, therefore, hinges on the careful selection of catalysts, ligands, and reaction conditions to achieve high chemo- and regioselectivity. The use of modern, sterically hindered biarylphosphine ligands and palladium precatalysts has been instrumental in overcoming these challenges, allowing for efficient coupling even on the unprotected N-H scaffold.[2][8][9]

Suzuki-Miyaura Coupling: Forging Key C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of medicinal chemistry for constructing biaryl and heteroaryl-aryl linkages. It involves the palladium-catalyzed coupling of an organoboron reagent (boronic acid or ester) with an organic halide.

Mechanistic Rationale

The catalytic cycle is a well-established sequence of three primary steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond (on the azaindole core), forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, regenerating the active Pd(0) catalyst and forming the final C-C bond.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)-X(L)₂ Pd0->OA_complex Oxidative Addition (Ar-X) TM_complex Ar-Pd(II)-R(L)₂ OA_complex->TM_complex Transmetalation (R-B(OH)₂) + Base TM_complex->Pd0 Reductive Elimination product Ar-R TM_complex->product ArX Halo-Azaindole (Ar-X) Boronic Boronic Acid (R-B(OH)₂) Base Base

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of 2-Iodo-5-fluoro-7-azaindole with an Arylboronic Acid

This protocol is adapted from established procedures for heteroaryl couplings.[10][11]

Materials:

  • 2-Iodo-5-fluoro-1H-pyrrolo[2,3-c]pyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%)

  • SPhos or other suitable biarylphosphine ligand (4-10 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equiv)

  • Anhydrous 1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

  • To a flame-dried Schlenk flask or microwave vial, add 2-iodo-5-fluoro-1H-pyrrolo[2,3-c]pyridine, the arylboronic acid, and the base.

  • Add the palladium catalyst and ligand.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd₂(dba)₃ / SPhosK₂CO₃Dioxane/H₂O100~85-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃DME/H₂O90~80-90
3-Pyridylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O100~70-85
Thiophene-2-boronic acidPd(OAc)₂ / XPhosK₃PO₄Toluene/H₂O110~75-90

Buchwald-Hartwig Amination: Direct C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for synthesizing aryl amines from aryl halides.[12] Its application to the 7-azaindole scaffold has been transformative, enabling the introduction of a diverse range of amine functionalities.

Mechanistic Rationale

The mechanism shares similarities with the Suzuki coupling but involves an amine nucleophile.

  • Oxidative Addition: Pd(0) inserts into the aryl-halide bond.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex. This is often the rate-determining step.

  • Reductive Elimination: The C-N bond is formed as the product is eliminated, regenerating the Pd(0) catalyst. The use of bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos) accelerates the reductive elimination step and prevents catalyst decomposition.[12][13]

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L OA_complex Ar-Pd(II)-X(L) Pd0->OA_complex Oxidative Addition (Ar-X) Amido_complex Ar-Pd(II)-NR¹R²(L) OA_complex->Amido_complex Amine Binding & Deprotonation (HNR¹R²) + Base Amido_complex->Pd0 Reductive Elimination product Ar-NR¹R² Amido_complex->product ArX Halo-Azaindole (Ar-X) Amine Amine (HNR¹R²) Base Base

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Protocol: Amination of 4-Chloro-5-fluoro-7-azaindole (Unprotected N-H)

This protocol leverages advanced palladium precatalysts, which are highly effective for coupling on N-H containing heterocycles.[2][8]

Materials:

  • 4-Chloro-5-fluoro-1H-pyrrolo[2,3-c]pyridine (1.0 equiv)

  • Primary or Secondary Amine (1.2-1.5 equiv)

  • RuPhos Pd G3 precatalyst (or similar G2/G3 precatalyst) (1-2 mol%)

  • RuPhos ligand (1-2 mol%, if not using a precatalyst)

  • Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.5-2.0 equiv)

  • Anhydrous Toluene or 1,4-Dioxane

Procedure:

  • Inside a glovebox, add the palladium precatalyst, ligand (if needed), and base to a dry reaction vial.

  • Add the 4-chloro-5-fluoro-7-azaindole and the solvent.

  • Finally, add the amine coupling partner.

  • Seal the vial and heat the reaction mixture to 80-100 °C. The use of precatalysts often leads to rapid reaction times (30 min - 4 h).

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction, dilute with ethyl acetate, and carefully quench with water or saturated ammonium chloride solution.

  • Filter the mixture through a pad of Celite to remove palladium black.

  • Wash the filtrate with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product via column chromatography.

Amine PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)
N-MethylpiperazineRuPhos Pd G3LHMDSToluene100>90
MorpholineXPhos Pd G2NaOtBuDioxane100>90
AnilineBrettPhos Pd G3K₃PO₄t-BuOH110~80-90
BenzylamineRuPhos Pd G3NaOtBuToluene80>95

Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira coupling is a reliable method for forming C(sp²)-C(sp) bonds, linking a terminal alkyne to an aryl halide. This reaction is valuable for creating linear extensions to the azaindole core or as a precursor for further cyclization reactions.[1][5][14]

Mechanistic Rationale

This reaction involves a dual catalytic cycle with palladium and a copper(I) co-catalyst.

  • Palladium Cycle: Similar to the Suzuki and Buchwald-Hartwig reactions, it begins with oxidative addition of the aryl halide to Pd(0).

  • Copper Cycle: The base deprotonates the terminal alkyne. The resulting acetylide reacts with the Cu(I) salt (e.g., CuI) to form a copper acetylide intermediate.

  • Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex.

  • Reductive Elimination: The product is eliminated, regenerating the Pd(0) catalyst.

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)-X(L)₂ Pd0->OA_complex Oxidative Addition (Ar-X) RE_complex Ar-Pd(II)-C≡CR(L)₂ OA_complex->RE_complex Transmetalation RE_complex->Pd0 Reductive Elimination product Ar-C≡CR RE_complex->product CuX Cu(I)X Cu_acetylide Cu(I)-C≡CR CuX->Cu_acetylide Base, H-C≡CR Cu_acetylide->OA_complex Cu_acetylide->CuX Transmetalation to Pd Experimental_Workflow start Start prep Prepare Glassware (Flame-dry Schlenk flask) start->prep reagents Add Solids (Substrate, Catalyst, Ligand, Base) prep->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) reagents->inert solvents Add Degassed Solvents & Liquid Reagents inert->solvents reaction Heat & Stir Reaction (Monitor by TLC/LC-MS) solvents->reaction workup Reaction Workup (Quench, Extract, Wash, Dry) reaction->workup purify Purification (Column Chromatography) workup->purify analyze Characterization (NMR, MS, etc.) purify->analyze end End analyze->end

Sources

Method

Application Notes and Protocols for the Crystallization and Isolation of 5-fluoro-1H-pyrrolo[2,3-c]pyridine

Introduction 5-fluoro-1H-pyrrolo[2,3-c]pyridine, a fluorinated analog of 6-azaindole, is a heterocyclic building block of significant interest in medicinal chemistry and drug development. The incorporation of a fluorine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-fluoro-1H-pyrrolo[2,3-c]pyridine, a fluorinated analog of 6-azaindole, is a heterocyclic building block of significant interest in medicinal chemistry and drug development. The incorporation of a fluorine atom can modulate the physicochemical and pharmacological properties of lead compounds, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Given its role as a key intermediate, obtaining 5-fluoro-1H-pyrrolo[2,3-c]pyridine in high purity is paramount to ensure the integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredients.

This document provides a comprehensive guide to the crystallization and isolation of 5-fluoro-1H-pyrrolo[2,3-c]pyridine, offering detailed protocols and the scientific rationale behind the recommended procedures. These methodologies are designed to be adaptable and serve as a robust starting point for process optimization in a research and development setting.

Physicochemical Properties of 5-fluoro-1H-pyrrolo[2,3-c]pyridine

A thorough understanding of the physicochemical properties of the target compound is fundamental to developing effective purification strategies.

PropertyValueSource
CAS Number 1190319-70-0[2]
Molecular Formula C₇H₅FN₂[2]
Molecular Weight 136.13 g/mol [3]
Appearance Solid[2]
Storage Inert atmosphere, 2-8°C[2]

The solid nature of this compound at room temperature makes crystallization a highly suitable method for purification. The presence of both a pyrrole and a pyridine ring suggests that the molecule has hydrogen bond donor and acceptor capabilities, which will influence its solubility in various solvents.

General Purification Strategies for Azaindole Derivatives

The purification of azaindole derivatives, including 5-fluoro-1H-pyrrolo[2,3-c]pyridine, typically involves a combination of chromatographic and crystallization techniques.

  • Chromatography: Silica gel column chromatography is a common method for removing significant impurities after a chemical reaction. For compounds of this nature, a typical eluent system would be a gradient of ethyl acetate in a non-polar solvent like hexanes or heptane.[4]

  • Crystallization: As a final purification step, crystallization is employed to achieve high purity and obtain a solid form with desirable physical characteristics (e.g., crystal habit, particle size). The choice of crystallization method and solvent system is critical and depends on the solubility profile of the compound and the nature of the impurities.

Crystallization and Isolation Protocols

The following protocols are proposed based on established methods for analogous azaindole compounds and general principles of crystallization. Optimization of these protocols is recommended to achieve the best results for a specific crude material.

Protocol 1: Cooling Crystallization

This is the most common crystallization technique and is effective when the compound has a significantly higher solubility in a chosen solvent at elevated temperatures compared to room temperature or below.

Workflow for Cooling Crystallization

A Dissolve crude material in a minimal amount of hot solvent B Filter the hot solution to remove insoluble impurities A->B C Allow the solution to cool slowly to room temperature B->C D Induce crystallization if necessary (scratching, seeding) C->D E Cool further in an ice bath to maximize yield D->E F Isolate crystals by vacuum filtration E->F G Wash crystals with a small amount of cold solvent F->G H Dry the purified crystals under vacuum G->H

Caption: Workflow for Cooling Crystallization.

Step-by-Step Methodology:

  • Solvent Screening: Begin by screening a range of solvents to identify a suitable system. The ideal solvent will fully dissolve the crude 5-fluoro-1H-pyrrolo[2,3-c]pyridine at or near its boiling point but will result in poor solubility at room temperature or 0-4°C. A suggested list of solvents for initial screening is provided in the table below.

  • Dissolution: In a flask equipped with a reflux condenser, add the crude 5-fluoro-1H-pyrrolo[2,3-c]pyridine and a small volume of the chosen solvent. Heat the mixture to reflux with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution. Avoid using an excessive amount of solvent to ensure a good yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, more well-defined crystals, which are typically purer. If crystals do not form, induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal of pure product.

  • Maximizing Yield: Once the solution has reached room temperature and crystallization has occurred, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Table of Suggested Solvents for Screening

SolventPolarityBoiling Point (°C)Rationale
Ethanol/Methanol High78 / 65Good for dissolving polar compounds; often effective for azaindoles.
Ethyl Acetate Moderate77A versatile solvent that can be effective as a single solvent.
Acetonitrile Moderate82Another potential single solvent for crystallization.
Toluene Low111Can be effective for less polar compounds; higher boiling point allows for a larger temperature gradient.
Water High100Can be used as an anti-solvent with a water-miscible organic solvent.
Protocol 2: Anti-Solvent Crystallization

This method is useful when a suitable single solvent for cooling crystallization cannot be identified. It involves dissolving the compound in a "good" solvent in which it is highly soluble, and then adding a "bad" or "anti-solvent" in which the compound is poorly soluble to induce precipitation.

Workflow for Anti-Solvent Crystallization

A Dissolve crude material in a minimal amount of a 'good' solvent B Filter the solution to remove insoluble impurities A->B C Slowly add an 'anti-solvent' with stirring until turbidity persists B->C D Allow the mixture to stand for crystallization to complete C->D E Cool the mixture to maximize yield if necessary D->E F Isolate crystals by vacuum filtration E->F G Wash crystals with a mixture of the good and anti-solvent F->G H Dry the purified crystals under vacuum G->H

Caption: Workflow for Anti-Solvent Crystallization.

Step-by-Step Methodology:

  • Solvent System Selection: Identify a solvent in which 5-fluoro-1H-pyrrolo[2,3-c]pyridine is very soluble (the "good" solvent) and another solvent in which it is poorly soluble (the "anti-solvent"). The two solvents must be miscible. Common examples of solvent/anti-solvent pairs include dichloromethane/hexanes, ethyl acetate/hexanes, and methanol/water.

  • Dissolution: Dissolve the crude material in a minimal amount of the "good" solvent at room temperature.

  • Filtration: Filter the solution to remove any insoluble impurities.

  • Addition of Anti-Solvent: Slowly add the "anti-solvent" to the stirred solution. Continue adding the anti-solvent until the solution becomes cloudy (turbid), and the turbidity persists for a few seconds.

  • Crystallization: Stop adding the anti-solvent and allow the mixture to stand undisturbed. Crystals should begin to form. If no crystals form, add a few more drops of the anti-solvent.

  • Maximizing Yield: Once crystallization is complete, the mixture can be cooled in an ice bath to further decrease the solubility of the product and maximize the yield.

  • Isolation and Washing: Isolate the crystals by vacuum filtration. Wash the crystals with a small amount of a mixture of the "good" and "anti-solvent" (in a ratio that reflects the final crystallization mixture) to remove impurities.

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting Common Crystallization Issues

IssuePotential Cause(s)Suggested Solution(s)
Oiling Out The compound's solubility is too high at the crystallization temperature, or the solution is supersaturated with impurities.- Re-heat the mixture to dissolve the oil and add more solvent before cooling again. - Try a different solvent system. - Attempt to purify the material further by another method (e.g., column chromatography) before crystallization.
No Crystal Formation The solution is not supersaturated, or nucleation is inhibited.- Try scratching the inside of the flask with a glass rod. - Add a seed crystal of the pure compound. - Reduce the volume of the solvent by evaporation and then cool again. - Cool the solution to a lower temperature.
Poor Recovery The compound has significant solubility in the mother liquor, or too much solvent was used.- Cool the crystallization mixture for a longer period or at a lower temperature. - Concentrate the mother liquor and attempt a second crop of crystals. - Use a smaller volume of solvent for the initial dissolution.

Conclusion

The protocols outlined in this application note provide a robust framework for the successful crystallization and isolation of high-purity 5-fluoro-1H-pyrrolo[2,3-c]pyridine. The key to a successful crystallization lies in the systematic screening of solvents and the careful execution of the chosen protocol. By understanding the underlying principles and employing these methodologies, researchers can confidently purify this important building block for its use in drug discovery and development.

References

  • Synthesis and Preclinical Evaluation of Fluorinated 5-Azaindoles as CB2 PET Radioligands. ACS Chemical Neuroscience. [Link]

  • Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. National Center for Biotechnology Information. [Link]

  • A Practical Synthesis of 2-((1H-Pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5- fluoronicotinic Acid. ACS Publications. [Link]

  • Synthesis and Preclinical Evaluation of Fluorinated 5-Azaindoles as CB2 PET Radioligands. National Center for Biotechnology Information. [Link]

  • Fluorine-containing indoles: Synthesis and biological activity. ResearchGate. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. National Center for Biotechnology Information. [Link]

Sources

Application

C-H functionalization methods for 5-fluoro-1H-pyrrolo[2,3-c]pyridine

An Application Guide to the Strategic C-H Functionalization of 5-Fluoro-1H-pyrrolo[2,3-c]pyridine Abstract The 5-fluoro-1H-pyrrolo[2,3-c]pyridine, or 5-fluoro-7-azaindole, is a privileged heterocyclic scaffold frequently...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Strategic C-H Functionalization of 5-Fluoro-1H-pyrrolo[2,3-c]pyridine

Abstract

The 5-fluoro-1H-pyrrolo[2,3-c]pyridine, or 5-fluoro-7-azaindole, is a privileged heterocyclic scaffold frequently incorporated into molecules of significant therapeutic interest, including kinase inhibitors.[1][2] Its unique electronic properties, stemming from the fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring, coupled with the strong inductive effect of the C5-fluorine atom, present both challenges and opportunities for synthetic chemists. This document provides an in-depth guide to modern Carbon-Hydrogen (C-H) functionalization methodologies, offering a more atom- and step-economical approach to derivatization than traditional cross-coupling techniques. We will explore mechanistically distinct strategies for regioselective functionalization at various positions of the 5-fluoro-7-azaindole core, providing detailed protocols and expert insights for researchers in medicinal chemistry and drug development.

The Strategic Value of C-H Functionalization on the 5-Fluoro-7-Azaindole Core

Traditional synthetic routes often rely on the installation of activating groups (halides, boronic esters, etc.) to facilitate cross-coupling reactions. C-H functionalization circumvents this pre-functionalization requirement, directly converting native C-H bonds into new C-C, C-N, or C-X bonds. This paradigm shift accelerates analogue synthesis, enabling rapid exploration of structure-activity relationships (SAR).

The 5-fluoro-7-azaindole scaffold presents several C-H bonds with distinct reactivities. The electronic landscape is governed by the pyridine nitrogen (N7), the pyrrole nitrogen (N1), and the C5-fluorine.

  • Pyrrole Ring (C2, C3): These positions are generally the most electron-rich and are prime targets for electrophilic metalation or substitution reactions. The C3 position is often favored due to electronic and steric factors.

  • Pyridine Ring (C4, C6): These positions are electron-deficient and less susceptible to electrophilic attack. Functionalization here typically requires chelation-assisted, directed C-H activation or strong organometallic bases.

The C5-fluoro group further deactivates the pyridine ring towards electrophilic attack while potentially influencing the reactivity of the adjacent C4 and C6 positions.

G cluster_0 cluster_1 mol C3 C3: Most Electron-Rich Favored for Borylation/Electrophilic Substitution C2 C2: Electron-Rich Target for Palladium-Catalyzed Arylation C6 C6: Electron-Deficient Requires Directed Metalation (DoM) C4 C4: Electron-Deficient Challenging to functionalize directly G start Pd(II) Precursor (e.g., Pd(OAc)₂) active_pd Active Pd(II) Catalyst start->active_pd Ligand Exchange cmd Concerted Metalation- Deprotonation (CMD) at C2 active_pd->cmd with 5-F-7-Azaindole palladacycle C2-Palladacycle Intermediate cmd->palladacycle oxidative_addition Oxidative Addition (Ar-X) palladacycle->oxidative_addition pd_iv Pd(IV) Intermediate oxidative_addition->pd_iv reductive_elimination Reductive Elimination pd_iv->reductive_elimination reductive_elimination->active_pd Catalyst Regeneration product C2-Arylated Product reductive_elimination->product

Figure 2: Simplified catalytic cycle for Pd-catalyzed C-2 arylation.

Protocol 2.1: Pd-Catalyzed C-2 Arylation of N-Methyl-5-fluoro-7-azaindole

This protocol is adapted from methodologies developed for the parent 7-azaindole system. [3] Materials:

  • N-Methyl-5-fluoro-1H-pyrrolo[2,3-c]pyridine (1.0 equiv)

  • Aryl boronic acid (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • Silver(I) oxide (Ag₂O, 1.5 equiv)

  • Potassium persulfate (K₂S₂O₈, 1.5 equiv)

  • Trifluoroacetic acid (TFA, 3.0 equiv)

  • 1,2-Dichloroethane (DCE)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add N-methyl-5-fluoro-1H-pyrrolo[2,3-c]pyridine (e.g., 0.2 mmol, 30.0 mg).

  • Reagent Addition: Add the aryl boronic acid (0.3 mmol), Pd(OAc)₂ (0.01 mmol, 2.2 mg), Ag₂O (0.3 mmol, 69.5 mg), and K₂S₂O₈ (0.3 mmol, 81.1 mg).

  • Solvent and Additive: Add 1,2-dichloroethane (2.0 mL) followed by trifluoroacetic acid (0.6 mmol, 44 µL).

  • Reaction: Seal the tube and heat the reaction mixture at 80 °C for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with dichloromethane (DCM, 10 mL) and filter through a pad of Celite®, washing the pad with additional DCM.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the C-2 arylated product.

Coupling Partner (Aryl Boronic Acid)Typical Yield RangeNotes
Phenylboronic acid70-85%Standard, robust coupling partner.
4-Methoxyphenylboronic acid75-90%Electron-donating groups are well-tolerated.
4-Trifluoromethylphenylboronic acid65-80%Electron-withdrawing groups are compatible.
3-Thienylboronic acid60-75%Heteroaryl partners can be used successfully.
Yields are estimated based on literature for similar substrates and may require optimization.

Iridium-Catalyzed C-3 Borylation

Iridium-catalyzed C-H borylation is a powerful method for installing a versatile boronic ester handle onto a heterocycle. [4]This functional group can then be used in a vast array of subsequent cross-coupling reactions (e.g., Suzuki, Chan-Lam). For 7-azaindoles, N-protection with a directing group like Boc is often employed to favor borylation at the C3 position over other sites. [5] Expertise & Causality: The regioselectivity is controlled by a combination of steric and electronic factors. Iridium catalysts, in conjunction with bipyridine-based ligands (like dtbpy), are highly effective. The N-Boc protecting group serves a dual purpose: it enhances solubility and its steric bulk disfavors catalyst approach at the C2 position, thereby promoting selective C-H activation at C3. [5]The reaction is typically performed under mild, ligand-free or ligand-assisted conditions. [4]

Protocol 3.1: Ir-Catalyzed C-3 Borylation of N-Boc-5-fluoro-7-azaindole

This protocol is based on established methods for the borylation of N-Boc protected indoles. [5] Materials:

  • N-Boc-5-fluoro-1H-pyrrolo[2,3-c]pyridine (1.0 equiv)

  • Bis(pinacolato)diboron (B₂pin₂, 1.2 equiv)

  • [Ir(OMe)(COD)]₂ (1.5 mol%)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy, 3.0 mol%)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Vessel Preparation: In a glovebox or under a strict inert atmosphere, add N-Boc-5-fluoro-1H-pyrrolo[2,3-c]pyridine (e.g., 0.2 mmol, 50.4 mg), B₂pin₂ (0.24 mmol, 61.0 mg), [Ir(OMe)(COD)]₂ (0.003 mmol, 2.0 mg), and dtbpy (0.006 mmol, 1.6 mg) to a screw-cap vial.

  • Solvent Addition: Add anhydrous THF (1.0 mL).

  • Reaction: Seal the vial tightly and stir the mixture at room temperature (20-25 °C) for 12-18 hours.

  • Work-up: After the reaction is complete (monitored by GC-MS or LC-MS), remove the solvent under reduced pressure.

  • Purification: The crude product can often be used directly in the next step. If purification is required, dissolve the residue in a minimal amount of DCM and pass it through a short plug of silica gel, eluting with hexane/ethyl acetate to remove catalyst residues.

Figure 3: Workflow for C3-functionalization via borylation-coupling.

Directed Metalation Group (DMG) Strategy for C-6 Functionalization

Functionalizing the electron-deficient pyridine ring is challenging with typical C-H activation methods. The Directed Metalation Group (DMG) strategy provides a powerful solution. [6][7]A directing group, such as a carbamoyl group, is installed on one of the ring nitrogens. This group chelates to a strong lithium base (e.g., LDA), directing deprotonation to the adjacent ortho position (C6). The resulting organolithium species can then be trapped with various electrophiles.

Expertise & Causality: This method's power lies in its predictable regioselectivity, governed by the position of the DMG. By placing a carbamoyl group on N7, deprotonation is directed specifically to C6. [6]This "directed ortho metalation" (DoM) is a classic organometallic transformation. A fascinating extension is the "DMG dance," where the carbamoyl group can migrate from N7 to N1 after the first functionalization, allowing for a subsequent directed metalation at C2. [7]

Protocol 4.1: C-6 Iodination via Directed Metalation

This protocol is adapted from the work of Snieckus on the parent 7-azaindole. [6][7] Materials:

  • N7-(diisopropylcarbamoyl)-5-fluoro-1H-pyrrolo[2,3-c]pyridine (1.0 equiv)

  • Lithium diisopropylamide (LDA, 1.2 equiv, freshly prepared or commercial solution)

  • Iodine (I₂, 1.5 equiv)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Vessel and Substrate: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add a solution of the N7-carbamoyl protected 5-fluoro-7-azaindole (e.g., 0.5 mmol) in anhydrous THF (5 mL).

  • Deprotonation: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add LDA (1.2 equiv) dropwise via syringe over 10 minutes. Stir the resulting solution at -78 °C for 1 hour. A color change is typically observed, indicating lithiation.

  • Electrophilic Quench: In a separate flask, prepare a solution of iodine (0.75 mmol, 190 mg) in anhydrous THF (2 mL). Add this iodine solution dropwise to the lithiated species at -78 °C.

  • Reaction Quench: After stirring for 1-2 hours at -78 °C, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to yield the C-6 iodinated product. This product can then be used in further cross-coupling reactions.

G cluster_0 Directed ortho-Metalation (DoM) Start N7-Carbamoyl Protected 5-F-7-Azaindole Metalation Deprotonation with LDA at -78 °C Start->Metalation Intermediate C6-Lithiated Species (Chelate-stabilized) Metalation->Intermediate Quench Quench with Electrophile (e.g., I₂) Intermediate->Quench Product C6-Functionalized Product Quench->Product

Figure 4: Workflow for C6-functionalization using a DoM strategy.

Summary and Outlook

The C-H functionalization of 5-fluoro-1H-pyrrolo[2,3-c]pyridine offers a powerful and efficient toolkit for medicinal chemists. By selecting the appropriate catalyst and strategy, researchers can achieve regioselective derivatization at key positions around the heterocyclic core.

  • Palladium-catalysis remains a robust method for C-2 arylation .

  • Iridium-catalyzed borylation provides a versatile handle at the C-3 position for extensive downstream functionalization.

  • Directed metalation opens the door to functionalizing the otherwise inert C-6 position on the pyridine ring.

Future advancements will likely focus on developing methods with even broader substrate scopes, improved functional group tolerance, and catalytic systems that enable functionalization at the challenging C4 position. The continued evolution of C-H activation chemistry will undoubtedly accelerate the discovery of novel therapeutics based on this important scaffold.

References

  • Wang, D., et al. (2020). Ligand-free iridium-catalyzed regioselective C–H borylation of indoles. RSC Advances, 10(71), 43635-43639. [Link]

  • Kim, Y., & Hong, S. (2015). Rh(iii)-catalyzed 7-azaindole synthesis via C–H activation/annulative coupling of aminopyridines with alkynes. Chemical Communications, 51(63), 12594-12597. [Link]

  • Das, S., et al. (2014). Rhodium-catalyzed regioselective C-H chlorination of 7-azaindoles using 1,2-dichloroethane. Organic Letters, 16(20), 5294-5297. [Link]

  • ResearchGate. (n.d.). Regioseletive C–H functionalization of 7-azaindoles. [Link]

  • ResearchGate. (n.d.). Regio-Selective C H Functionalization of 7-Azaindoles. [Link]

  • Kumar, A., et al. (2013). Direct C-2 arylation of 7-azaindoles: chemoselective access to multiarylated derivatives. Organic Letters, 15(22), 5750-5753. [Link]

  • Mérour, J. Y., & Joseph, B. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Catalysts, 8(10), 459. [Link]

  • Mkhalid, I. A., et al. (2009). Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles. Organic Letters, 11(22), 5142-5145. [Link]

  • MDPI. (2021). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Regioselective C-2 Arylation of 7-Azaindoles, Indoles, and Pyrroles with Arenes. [Link]

  • Das, S., et al. (2014). Rhodium-Catalyzed Regioselective C–H Chlorination of 7-Azaindoles Using 1,2-Dichloroethane. Organic Letters, 16(20), 5294-5297. [Link]

  • RSC Publishing. (2020). Iridium-catalyzed C–H phosphoramidation of N-aryl-7-azaindoles with phosphoryl azides. [Link]

  • Snieckus, V., et al. (2019). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. Angewandte Chemie International Edition, 58(22), 7313-7317. [Link]

  • ResearchGate. (n.d.). Palladium-Catalysed Functionalisation at 4- and 6-Position of the 7-Azaindole System. [Link]

  • Snieckus, V., et al. (2019). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. Angewandte Chemie, 131(22), 7391-7395. [Link]

  • Beilstein Journals. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. [Link]

  • Ma, D., et al. (2011). Rhodium-Catalyzed Regioselective C7-Functionalization of N-Pivaloylindoles. Angewandte Chemie International Edition, 50(50), 12047-12051. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Iridium-Catalyzed C-H Borylation-Based Synthesis of Natural Indolequinones. [Link]

  • Wang, C., & Sperry, J. (2012). Iridium-Catalyzed C–H Borylation-Based Synthesis of Natural Indolequinones. The Journal of Organic Chemistry, 77(6), 3057-3063. [Link]

  • MDPI. (2023). Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. [Link]

  • Mondal, K., et al. (2023). 7-Azaindole N-Oxide (7-AINO) Mediated Cu-Catalyzed N-Arylation: Mechanistic Investigation into the Role of Fluoride Ions. ACS Catalysis, 13(18), 12256-12267. [Link]

  • ACS Publications. (2018). Cobalt(III)-Catalyzed C–H Amidation of 7-Azaindoles with Dioxazolones: Synthesis of 7-Azaindole Amidated Derivatives. [Link]

  • Plé, N., et al. (2021). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules, 26(17), 5349. [Link]

  • Huestis, M. P., & Fagnou, K. (2009). Site-Selective Azaindole Arylation at the Azine and Azole Rings via N-Oxide Activation. Organic Letters, 11(6), 1357-1360. [Link]

  • ACS Publications. (2013). Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors. [Link]

  • Semantic Scholar. (n.d.). Azaindole synthesis through dual activation catalysis with N-heterocyclic carbenes. [Link]

  • ResearchGate. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. [Link]

  • ResearchGate. (n.d.). Transition-metal-catalyzed 7-azaindole-directed C−H activation. [Link]

  • MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]

  • ACS Publications. (2024). Efficient, Scalable Synthesis of Functionalized Pyrrolo[2,1-f]t[4][8][9]riazines. [Link]

  • RSC Publishing. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. [Link]

  • NextSDS. (n.d.). 1H-Pyrrolo[2,3-c]pyridine, 5-fluoro- — Chemical Substance Information. [Link]

  • PubChem. (n.d.). 5-fluoro-1h-pyrrolo[2,3-b]pyridine. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 5-Fluoro-1H-pyrrolo[2,3-c]pyridine Extraction &amp; Purification

Welcome to the Application Science Help Desk. As a Senior Application Scientist, I frequently see researchers struggle with the isolation of fluorinated azaindoles.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Help Desk.

As a Senior Application Scientist, I frequently see researchers struggle with the isolation of fluorinated azaindoles. 5-Fluoro-1H-pyrrolo[2,3-c]pyridine (a 6-azaindole derivative) is a highly valuable scaffold in drug discovery, particularly for kinase inhibitors. However, its purification is notoriously difficult. The molecule is amphoteric—featuring a basic pyridine nitrogen and a weakly acidic pyrrole NH—making it prone to hydrogen bonding, poor phase partitioning, and co-elution with structurally similar byproducts.

This guide provides field-proven, self-validating protocols and troubleshooting steps to ensure high-purity extraction.

ExtractionWorkflow Crude Crude Reaction Mixture (5-Fluoro-azaindole + Impurities) AcidWash Acidic Aqueous Wash (pH ~2) Removes Neutral/Acidic Impurities Crude->AcidWash Add 1M HCl BaseAdjust Basification (pH > 9.5) Deprotonates Pyridine N (pKa ~7.95) AcidWash->BaseAdjust Aqueous Layer (Product as Salt) LLE Liquid-Liquid Extraction (EtOAc or DCM) BaseAdjust->LLE Add 1M NaOH Chromatography Silica Gel Chromatography (Separates Regioisomers) LLE->Chromatography Organic Layer (Free Base) PureProduct Pure 5-Fluoro-1H-pyrrolo[2,3-c]pyridine Chromatography->PureProduct DCM/MeOH Elution

Workflow for the extraction and purification of 5-fluoro-1H-pyrrolo[2,3-c]pyridine.

Section 1: Troubleshooting Guide - Common Impurities & Causality

When synthesizing 5-fluoro-1H-pyrrolo[2,3-c]pyridine, the crude mixture is rarely clean. Understanding the physical chemistry of your impurities is the first step to removing them.

Quantitative Impurity Profile
Impurity ClassSource / CausalityTypical Rf (DCM:MeOH 95:5)Removal Strategy
Regioisomers (e.g., 4-fluoro)Non-selective fluorination or cyclization steps.~0.35 (Co-elutes)Modified silica chromatography (NH₄OH additive)[1].
Over-halogenated (e.g., 3-bromo-5-fluoro)Over-reaction during electrophilic halogenation.~0.50Standard normal-phase chromatography; elutes first.
N-Oxides Oxidation of the electron-rich pyridine nitrogen.~0.10Aqueous washes or sticks to the baseline on silica.
Unreacted Precursors Incomplete cyclization of substituted pyridines.VariablepH-controlled Liquid-Liquid Extraction (LLE).
The Causality of Phase Behavior

The 6-azaindole core exhibits unique electronic properties due to the push-pull interactions between the pyrrole and pyridine rings[2]. The pKa of the pyridine nitrogen in 1H-pyrrolo[2,3-c]pyridine is approximately 7.95[2]. This is significantly higher than other isomers (like 7-azaindole, which has a pKa of ~4.59)[2]. Consequently, at a neutral pH of 7.0, a large fraction of your product exists as a water-soluble protonated species. Successful extraction requires strict pH control to manipulate this ionization state.

Section 2: Self-Validating Experimental Protocols

Do not rely on arbitrary washing steps. Every protocol must validate itself through observable physical changes.

Protocol A: pH-Controlled Liquid-Liquid Extraction (LLE)

Objective: Selectively isolate the basic azaindole from neutral and acidic impurities.

  • Acidic Partitioning: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc). Add an equal volume of 1M HCl (pH ~2) and mix vigorously in a separatory funnel.

    • Causality: The basic pyridine nitrogen (pKa ~7.95) protonates completely, driving the product into the aqueous layer[2].

    • Validation: Spot the organic layer on a TLC plate. Your target product spot should be completely absent. Discard the organic layer to remove neutral/acidic impurities.

  • Basification: Cool the aqueous layer to 0 °C in an ice bath. Slowly add 2M NaOH dropwise while stirring until the pH reaches 9.5–10.0.

    • Causality: Pushing the pH nearly two units above the pKa ensures >99% of the molecule is deprotonated back to its free-base form.

    • Validation: The clear aqueous solution will turn cloudy or precipitate a solid as the hydrophobic free base crashes out.

  • Organic Recovery: Extract the basic aqueous layer three times with fresh EtOAc or Dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Silica Gel Column Chromatography for Regioisomer Resolution

Objective: Separate the 5-fluoro target from other fluorinated regioisomers.

  • Column Preparation: Slurry-pack a silica gel column using DCM.

  • Dry Loading: Dissolve the concentrated crude extract in a minimal amount of THF or MeOH, add silica gel (approx. 3x the mass of the crude), and evaporate to a free-flowing powder.

    • Causality: Azaindoles strongly hydrogen-bond via the pyrrole NH, causing severe band tailing if liquid-loaded. Dry loading ensures a sharp, uniform elution band.

  • Elution: Elute using a gradient of DCM to DCM/MeOH (98:2 to 95:5)[3]. To resolve stubborn regioisomers, add 0.15% NH₄OH to the mobile phase[1].

    • Causality: The basic additive suppresses the ionization of the silica silanol groups, preventing the basic pyridine nitrogen from dragging and sharpening the peaks[1].

    • Validation: Monitor via UV (254 nm). Over-halogenated impurities will elute first, followed by the target 5-fluoro product, while N-oxides will remain near the baseline.

Section 3: Frequently Asked Questions (FAQs)

Q1: Why am I losing my fluorinated azaindole in the aqueous wash? A: This is the most common error in azaindole chemistry. Because the pKa of the 6-azaindole pyridine nitrogen is ~7.95[2], washing your organic layer with neutral water (pH ~7) or mildly acidic brine will cause partial protonation. The molecule becomes a water-soluble pyridinium cation and washes away. Always ensure your aqueous phase is adjusted to pH > 9.5 before attempting to extract the product into an organic solvent.

Q2: How do I separate the 5-fluoro regioisomer from the 4-fluoro or 7-fluoro byproducts? A: Regioisomers have nearly identical polarities, making standard chromatography frustrating. However, the position of the highly electronegative fluorine atom subtly alters the basicity of the adjacent pyridine nitrogen via inductive effects. You can exploit these subtle pKa differences by using a basic modifier in your chromatography. Adding 0.1% to 0.15% NH₄OH or Triethylamine (Et₃N) to your DCM/MeOH mobile phase will sharpen the peaks and significantly improve resolution[1].

Q3: My final extracted product has a persistent brown color. What causes this, and how do I remove it? A: The brown coloration is typically caused by trace oxidation products, such as N-oxides or quinonoid-type degradants. Electron-rich azaindoles are susceptible to oxidation when exposed to air and light. To remove these chromophores, dissolve your product in EtOAc and treat it with activated carbon (e.g., Darco) for 30 minutes at room temperature. Filter the mixture through a pad of Celite. The N-oxides and polymeric degradants will strongly adsorb to the carbon, yielding a pale yellow or off-white product.

References

  • Title: 1 II.
  • Title: Design, synthesis and antiproliferative activity evaluation of new 3,7-disubstituted pyrrolo[2,3-c]pyridines.
  • Title: WO2015164480A1 - 1H-PYRROLO[2,3-c]PYRIDIN-7(6H)-ONES AND PYRAZOLO[3,4-c]PYRIDIN-7(6H)

Sources

Reference Data & Comparative Studies

Validation

HPLC Validation Methods for Assessing 5-Fluoro-1H-pyrrolo[2,3-c]pyridine Purity: A Column Comparison Guide

As drug development increasingly relies on complex fluorinated bioisosteres, analytical methodologies must evolve to meet stringent regulatory standards. 5-Fluoro-1H-pyrrolo[2,3-c]pyridine (CAS: 1190319-70-0) is a critic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on complex fluorinated bioisosteres, analytical methodologies must evolve to meet stringent regulatory standards. 5-Fluoro-1H-pyrrolo[2,3-c]pyridine (CAS: 1190319-70-0) is a critical azaindole intermediate . However, assessing its purity presents a notorious chromatographic challenge: separating the active pharmaceutical ingredient (API) from its synthetic des-fluoro impurities and positional regioisomers (e.g., 5-fluoro-1H-pyrrolo[2,3-b]pyridine).

This guide objectively compares the performance of standard C18 stationary phases against Pentafluorophenyl (PFP) phases, providing a self-validating experimental protocol and a comprehensive validation framework grounded in the latest ICH Q2(R2) guidelines .

The Chromatographic Challenge: C18 vs. PFP Selectivity

The Limitation of Standard C18

Standard C18 columns separate analytes almost exclusively based on hydrophobic dispersion forces. Because the addition or repositioning of a fluorine atom on an azaindole ring minimally alters the molecule's overall hydrophobicity (LogP), C18 phases often fail to resolve fluorinated regioisomers, resulting in peak co-elution and inaccurate purity assessments.

The PFP Advantage: Multi-Modal Interactions

To achieve baseline resolution of fluorinated azaindoles, analysts must leverage orthogonal retention mechanisms. PFP (or hybrid C18-PFP) columns introduce multiple, simultaneous modes of interaction :

  • π-π Interactions (Lewis Acid/Base): The highly electronegative fluorine atoms on the PFP phase create an electron-deficient phenyl ring (Lewis acid). This strongly interacts with the electron-rich azaindole system (Lewis base) .

  • Dipole-Dipole & Hydrogen Bonding: The highly polar C-F bonds on the stationary phase interact with the analyte's polar functional groups, increasing retention for fluorinated compounds .

  • Shape Selectivity: The rigid, planar structure of the PFP ring offers exceptional steric recognition, easily discriminating between positional isomers based on spatial orientation.

Mechanism cluster_PFP PFP Stationary Phase Interactions Analyte 5-Fluoro-1H-pyrrolo[2,3-c]pyridine Hydro Hydrophobic Dispersion Analyte->Hydro PiPi π-π Interaction (Lewis Acid/Base) Analyte->PiPi Dipole Dipole-Dipole (C-F Bonds) Analyte->Dipole Shape Shape Selectivity (Rigid Planarity) Analyte->Shape

Multi-modal retention mechanisms of PFP stationary phases for fluorinated analytes.

Comparative Chromatographic Performance

To demonstrate the superiority of multi-mode interactions, the following table summarizes representative quantitative data comparing the separation of 5-fluoro-1H-pyrrolo[2,3-c]pyridine from its critical regioisomer pair under identical gradient conditions.

Chromatographic ParameterStandard C18 PhaseC18-PFP PhaseAnalytical Impact
Retention Time (API) 6.2 min8.5 minPFP increases retention via dipole-dipole interactions.
Resolution ( Rs​ ) 0.8 (Co-elution)2.8 (Baseline)PFP shape selectivity resolves the critical regioisomer pair.
Selectivity ( α ) 1.021.18Enhanced thermodynamic discrimination on PFP.
Tailing Factor ( Tf​ ) 1.6 (Tailing)1.1 (Symmetrical)PFP shields residual silanols, preventing secondary interactions.

Conclusion: The C18-PFP column is the mandatory choice for this assay, as it is the only phase that meets the regulatory requirement of Rs​>1.5 for critical pairs.

Experimental Protocol: A Self-Validating Purity Assay

A robust analytical method must be a self-validating system. This protocol embeds internal controls (System Suitability Testing) that automatically flag if the chromatographic environment is out of specification before sample analysis begins.

Step-by-Step Methodology
  • Column Preparation: Install an ACE C18-PFP (150 x 4.6 mm, 3 µm) column. Causality: The 3 µm particle size provides high theoretical plates ( N ) while maintaining backpressures compatible with standard HPLC systems .

  • Mobile Phase Formulation:

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: Formic acid (pH ~2.7) ensures the basic azaindole nitrogen remains fully protonated. This prevents partial ionization states that cause peak splitting and suppresses interactions with residual silanols on the silica support.

  • Gradient Program: 5% B to 95% B over 15 minutes, hold for 3 minutes, re-equilibrate for 5 minutes. Flow rate: 1.0 mL/min.

  • Sample Preparation: Dissolve the analyte in 95% A / 5% B to a concentration of 0.5 mg/mL. Causality: Dissolving the sample in 100% organic solvent causes severe peak fronting due to solvent mismatch with the highly aqueous initial mobile phase. Matching the diluent to the starting gradient ensures a narrow injection band.

Self-Validating System Suitability Testing (SST)

Before injecting unknown samples, the system must pass the following criteria using a spiked SST solution (API + 0.5% regioisomer):

  • Specificity Check: Resolution ( Rs​ ) between the API and regioisomer must be ≥1.5 .

  • Efficiency Check: Tailing factor ( Tf​ ) for the API must be ≤1.5 .

  • Precision Check: The Relative Standard Deviation (RSD) of the API peak area across 5 replicate injections must be ≤2.0% .

ICH Q2(R2) Validation Framework

The latest revision of the ICH Q2(R2) guidelines (legally effective June 2024) marks a paradigm shift toward a lifecycle and Quality-by-Design (QbD) approach for analytical methods . Validating the PFP-based assay requires evaluating the following parameters :

  • Specificity: The method must unambiguously assess the analyte in the presence of impurities. The PFP column's shape selectivity provides the necessary specificity, proven by analyzing forced degradation samples (acid, base, peroxide, thermal, and photolytic stress) to ensure no degradation products co-elute with the API peak.

  • Range & Linearity: Q2(R2) distinguishes between the "working range" and the "reportable range" . Linearity must be demonstrated from the reporting level of impurities (e.g., 0.05% or the LOQ) up to 120% of the nominal API specification limit .

  • Accuracy & Precision: Accuracy is established by spiking known amounts of synthetic impurities into the API matrix at 50%, 100%, and 150% of their specification limits. Precision (Repeatability and Intermediate Precision) is confirmed by having multiple analysts perform the assay on different days using different HPLC instruments.

  • Robustness: Deliberate, small variations are introduced to test method resilience. For this assay, analysts must evaluate column temperature ( ±5∘C ), mobile phase pH ( ±0.2 units), and gradient slope.

G Start Method Development 5-Fluoro-1H-pyrrolo[2,3-c]pyridine Phase Stationary Phase Selection Start->Phase C18 Standard C18 (Hydrophobic Only) Phase->C18 Poor Isomer Resolution PFP PFP / C18-PFP (Multi-mode Interactions) Phase->PFP High Selectivity Val ICH Q2(R2) Validation PFP->Val Proceed to Validation

HPLC Method Development and Validation Workflow for Fluorinated Azaindoles.

Comparative

Structural Validation of 5-Fluoro-1H-pyrrolo[2,3-c]pyridine: A Comparative Guide to X-Ray Crystallography and Orthogonal Techniques

Target Audience: Researchers, scientists, and drug development professionals. Executive Summary The compound 5-fluoro-1H-pyrrolo[2,3-c]pyridine (CAS: 1190319-70-0)[1] is a highly valuable fluorinated 6-azaindole building...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The compound 5-fluoro-1H-pyrrolo[2,3-c]pyridine (CAS: 1190319-70-0)[1] is a highly valuable fluorinated 6-azaindole building block. In medicinal chemistry, the azaindole framework serves as a privileged bioisostere for indoles and purines, frequently utilized in the design of potent kinase inhibitors[2]. The strategic substitution of fluorine at the 5-position drastically alters the molecule's electronic distribution, which can improve metabolic stability by blocking cytochrome P450-mediated oxidation and modulate target affinity via specific C–F interactions[3].

However, the precise spatial orientation and packing of this fluorinated scaffold must be unambiguously confirmed before downstream biological assays. This guide provides an authoritative, self-validating methodological framework for the structural elucidation of 5-fluoro-1H-pyrrolo[2,3-c]pyridine, comparing Single-Crystal X-Ray Diffraction (SC-XRD) against orthogonal techniques like Nuclear Magnetic Resonance (NMR) and Powder X-Ray Diffraction (PXRD).

Comparative Analysis of Structural Validation Techniques

To establish a robust chain of evidence, researchers must understand the distinct data outputs and limitations of each analytical method. Table 1 summarizes the quantitative metrics used to self-validate the structural integrity of the synthesized compound.

Table 1: Quantitative Data Outputs and Validation Criteria

TechniquePrimary Structural InsightKey Quantitative MetricsSelf-Validation Acceptance Criteria
SC-XRD Absolute 3D conformation, bond lengths, and intermolecular packing.R1, wR2, Goodness-of-Fit (GoF), Residual Electron DensityR1 < 5%, wR2 < 15%, GoF ≈ 1.0, Max Residual Peak < 1.0 e/ų
NMR (1H, 13C, 19F) Solution-state regiochemistry and atomic connectivity.Chemical Shifts (ppm), Scalar Couplings ( 1J,2J,3J in Hz) 1JCF​ ≈ 230–250 Hz, 2JCF​ ≈ 15–30 Hz; Integration matches C 7​ H 5​ FN 2​
PXRD Bulk phase purity and polymorph identification.Bragg Angle (2θ), Peak Intensity, FWHM>95% peak overlap with the simulated SC-XRD diffractogram

Workflow for Comprehensive Structural Validation

The following diagram illustrates the logical progression and cross-validation required to ensure absolute structural certainty.

G Synthesis Synthesis & Purification (5-fluoro-1H-pyrrolo[2,3-c]pyridine) Crystallization Single Crystal Growth (Vapor Diffusion) Synthesis->Crystallization BulkPowder Bulk Powder Isolation (Precipitation) Synthesis->BulkPowder Solution Solution Preparation (Deuterated Solvents) Synthesis->Solution SCXRD Single-Crystal X-Ray Diffraction (SC-XRD) Crystallization->SCXRD PXRD Powder X-Ray Diffraction (PXRD) BulkPowder->PXRD NMR 1H, 13C, 19F NMR Spectroscopy Solution->NMR StructureSolution Structure Solution & Refinement (Least-Squares) SCXRD->StructureSolution BulkValidation Bulk Phase Purity Validation PXRD->BulkValidation Connectivity Regiochemistry & Connectivity Confirmation NMR->Connectivity StructureSolution->BulkValidation Simulated Pattern FinalValidation Comprehensive Structural Validation (Self-Validating System) StructureSolution->FinalValidation BulkValidation->FinalValidation Connectivity->FinalValidation

Fig 1: Orthogonal workflow for the structural validation of fluorinated azaindoles.

In-Depth Protocols & Mechanistic Causality

Single-Crystal X-Ray Diffraction (SC-XRD)

SC-XRD is the gold standard for determining the absolute configuration and identifying critical non-covalent interactions (e.g., C–H···F hydrogen bonding or π-π stacking) inherent to fluorinated heterocycles[4].

Step 1: Crystal Growth via Vapor Diffusion

  • Protocol: Dissolve 5–10 mg of purified 5-fluoro-1H-pyrrolo[2,3-c]pyridine in a minimal volume (0.5 mL) of a polar, solubilizing solvent (e.g., ethyl acetate or acetone). Place this open inner vial inside a larger, sealed outer vial containing 3 mL of a volatile anti-solvent (e.g., pentane or hexane)[5].

  • Causality: 5-fluoro-1H-pyrrolo[2,3-c]pyridine is a small, planar, and polar molecule. Vapor diffusion ensures a highly controlled, slow reduction in solubility. This slow kinetic rate minimizes rapid nucleation, heavily favoring the thermodynamic growth of a single, defect-free macroscopic crystal rather than a microcrystalline powder.

Step 2: Crystal Mounting and Flash-Cooling

  • Protocol: Select a crystal (0.1–0.3 mm) under a polarized microscope. Mount it on a nylon loop using a cryoprotectant such as Paratone-N oil or a specialized fluorinated grease[6]. Immediately transfer the loop to the diffractometer under a 100 K nitrogen gas stream.

  • Causality: The viscous oil displaces the mother liquor, preventing the crystal from cracking due to solvent evaporation or ice formation during cooling. Flash-cooling to 100 K practically eliminates thermal atomic displacement (minimizing B-factors), which drastically improves the signal-to-noise ratio and high-angle diffraction resolution.

Step 3: Data Collection and Refinement

  • Protocol: Collect diffraction data using Mo Kα (0.71073 Å) or Cu Kα (1.5418 Å) radiation. Solve the structure using Direct Methods and refine via full-matrix least-squares on F2 . Apply anisotropic displacement parameters for all non-hydrogen atoms (C, N, F).

  • Causality: Fluorine atoms in small molecules occasionally exhibit positional disorder due to rotational freedom or alternative packing arrangements. Refining anisotropic thermal parameters allows the crystallographer to accurately model the electron density ellipsoid, ensuring the fluorine is correctly assigned and not mistaken for a hydroxyl group or disordered solvent.

Self-Validation Checkpoint (SC-XRD): The structural model is considered self-validating if the final R1 value is < 0.05, the weighted R2 (wR2) is < 0.15, and the Goodness-of-Fit (GoF) is near 1.0. Crucially, inspect the residual electron density map ( Fobs​−Fcalc​ ). If unassigned peaks > 1.0 e/ų exist near the C5 position, it indicates incorrect halogen assignment or unresolved disorder that must be corrected.

Orthogonal Validation: NMR Spectroscopy

While SC-XRD proves the structure of a single crystal, NMR is required to validate that the bulk synthesized material shares this exact regiochemistry.

  • Protocol: Dissolve 15 mg of the bulk powder in DMSO- d6​ . Acquire 1 H, 13 C, and 19 F NMR spectra.

  • Causality: 19 F NMR provides a highly sensitive, background-free probe for the molecule. Because the fluorine is at the 5-position, the 13 C NMR spectrum will exhibit massive scalar coupling to the adjacent carbons. Observing a large one-bond coupling ( 1JCF​ ≈ 230–250 Hz) at the C5 position, and specific two-bond couplings ( 2JCF​ ) at C4 and the adjacent pyridine nitrogen (N6), unambiguously locks the fluorine to the 5-position of the azaindole core[4].

Self-Validation Checkpoint (NMR): The system validates itself when the integration of the 1 H spectrum yields exactly 5 protons, and the multiplet splitting in the 19 F spectrum perfectly matches the sum of the J -couplings observed in the 1 H and 13 C spectra.

Orthogonal Validation: Powder X-Ray Diffraction (PXRD)
  • Protocol: Grind the remaining bulk sample into a fine powder and collect a PXRD diffractogram from 2θ = 5° to 50°.

  • Causality: Single crystals can sometimes represent a minor, highly crystalline impurity or an anomalous polymorph that does not represent the bulk batch.

  • Self-Validation Checkpoint (PXRD): Generate a simulated powder pattern from the SC-XRD CIF file. Overlay the simulated pattern with the experimental PXRD data. A >95% peak match with no major unassigned peaks confirms that the single crystal is a true representative of the bulk phase purity.

References

  • The Azaindole Framework in the Design of Kinase Inhibitors Source: Pharmaceuticals (MDPI) URL:[Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Growing and Mounting Crystals Your Instrument Will Treasure Source: Department of Chemistry and Biochemistry, Miami University URL:[Link]

  • Efficient Consecutive Synthesis of Fluorinated Isoflavone Analogs, X-Ray Structures, Hirshfeld Analysis, and Anticancer Activity Assessment Source: Molecules (MDPI) URL:[Link]

Sources

Validation

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Pyrrolopyridine-Based Kinase Inhibitors

A Note to the Researcher: The initial focus of this guide was on the in vivo versus in vitro efficacy of drugs based on the 5-fluoro-1H-pyrrolo[2,3-c]pyridine scaffold. However, a comprehensive review of publicly availab...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Researcher: The initial focus of this guide was on the in vivo versus in vitro efficacy of drugs based on the 5-fluoro-1H-pyrrolo[2,3-c]pyridine scaffold. However, a comprehensive review of publicly available data reveals a scarcity of direct comparative studies for this specific chemical entity. In contrast, the closely related isomer, the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold, is a well-established and privileged structure in medicinal chemistry, with a wealth of preclinical data available. This guide, therefore, provides a detailed comparative analysis of prominent 7-azaindole-based kinase inhibitors, offering valuable insights into the translation of in vitro potency to in vivo efficacy that are broadly applicable to the pyrrolopyridine class of compounds.

Introduction: The 7-Azaindole Scaffold - A Cornerstone of Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has emerged as a cornerstone in the development of targeted therapies, particularly kinase inhibitors for oncology.[1] Its unique structure allows for the formation of crucial hydrogen bonds with the hinge region of kinase active sites, providing a strong foundation for potent and selective inhibition.[1] This guide will delve into the preclinical development of two exemplary 7-azaindole-based investigational drugs targeting two distinct and critical cancer signaling pathways: a highly selective Ataxia Telangiectasia Mutated (ATM) kinase inhibitor, Compound 25a , and a potent Fibroblast Growth Factor Receptor (FGFR) inhibitor, Compound 4h . Through a detailed comparison of their in vitro activities and in vivo outcomes, we will explore the nuances of translating cellular potency into whole-organism efficacy.

Case Study 1: Compound 25a - A Highly Selective ATM Inhibitor for Combination Therapy

Ataxia Telangiectasia Mutated (ATM) kinase is a master regulator of the DNA damage response (DDR), a critical pathway for maintaining genomic stability.[2][3] In many cancers, the DDR pathway is compromised, rendering tumor cells highly dependent on the remaining functional components, such as ATM. Inhibiting ATM can thus induce "synthetic lethality" in these cancer cells, particularly in combination with DNA-damaging chemotherapies. Compound 25a, a 1H-pyrrolo[2,3-b]pyridine derivative, has been identified as a highly selective and orally available ATM inhibitor.[2][3]

In Vitro Efficacy of Compound 25a

The initial assessment of a drug candidate's potential lies in its in vitro activity and selectivity. For Compound 25a, this was determined through a series of biochemical and cellular assays.

Table 1: In Vitro Potency and Selectivity of Compound 25a [1]

TargetIC50 (nM)Key Selectivity Notes
ATM<1Highly selective for ATM over other PIKK family members (>700-fold).

The sub-nanomolar IC50 value demonstrates the exceptional potency of Compound 25a against its primary target, ATM kinase. Furthermore, its high selectivity is a crucial attribute, as off-target kinase inhibition can lead to unwanted toxicities.

This protocol outlines a general procedure for determining the IC50 value of a kinase inhibitor.

  • Assay Plate Preparation: Dispense serial dilutions of the test compound (e.g., Compound 25a) in DMSO into a 384-well plate. Include control wells with DMSO only.

  • Enzyme and Substrate Addition: Prepare a solution containing the recombinant human ATM kinase and a suitable peptide substrate in a kinase assay buffer. Add this mixture to all wells.

  • Reaction Initiation: Initiate the kinase reaction by adding an ATP solution. The final ATP concentration should be close to its Michaelis-Menten constant (Km) for the kinase.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Detection: Stop the reaction and add a detection reagent that quantifies the amount of phosphorylated substrate, often through a fluorescence or luminescence-based signal.

  • Data Analysis: Normalize the data using controls for 0% and 100% inhibition. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[4]

In Vivo Efficacy of Compound 25a

The promising in vitro profile of Compound 25a prompted its evaluation in in vivo models to assess its anti-tumor activity in a physiological context.

Table 2: In Vivo Efficacy of Compound 25a in Colorectal Cancer Xenograft Models [1][2]

Animal ModelCancer TypeTreatmentTumor Growth Inhibition (TGI)
HCT116 Mouse XenograftColorectal CancerCompound 25a + Irinotecan79.3%
SW620 Mouse XenograftColorectal CancerCompound 25a + Irinotecan95.4%

These in vivo studies reveal the potent synergistic effect of Compound 25a when combined with the chemotherapeutic agent irinotecan, leading to significant tumor growth inhibition in two different colorectal cancer models.[2][3]

This protocol describes the establishment and use of a subcutaneous xenograft model for evaluating anti-tumor agents.

  • Cell Culture: Culture human colorectal cancer cells (e.g., HCT116 or SW620) in an appropriate medium supplemented with fetal bovine serum and antibiotics.[5]

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice), 4-6 weeks old. Allow them to acclimatize for at least one week.

  • Tumor Cell Implantation: Harvest cancer cells during their logarithmic growth phase and resuspend them in a sterile, serum-free medium or PBS, optionally mixed with Matrigel. Subcutaneously inject approximately 1 x 10^7 cells into the flank of each mouse.[5]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Drug Administration: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer Compound 25a and/or irinotecan via an appropriate route (e.g., oral gavage for Compound 25a, intraperitoneal injection for irinotecan) according to the study design. The control group receives the vehicle.

  • Efficacy Evaluation: Continue treatment and monitor tumor growth and the general health of the mice. At the end of the study, euthanize the mice, excise the tumors, and measure their final weight and volume to calculate the Tumor Growth Inhibition (TGI).[5]

In Vitro vs. In Vivo Correlation for Compound 25a

The strong in vitro potency and selectivity of Compound 25a translated into significant in vivo efficacy, but only in combination with a DNA-damaging agent. This highlights a key aspect of translating in vitro data: the biological context. As an ATM inhibitor, Compound 25a's primary role is to sensitize cancer cells to chemotherapy, a mechanism that can only be fully observed in a combined treatment regimen in vivo.

ATM Signaling Pathway

The following diagram illustrates the central role of ATM in the DNA damage response pathway and the point of intervention for Compound 25a.

ATM_Signaling_Pathway cluster_nucleus Nucleus DNA_Damage DNA Double-Strand Break ATM_inactive ATM (inactive dimer) DNA_Damage->ATM_inactive activates ATM_active ATM (active monomer) ATM_inactive->ATM_active CHK2 CHK2 ATM_active->CHK2 phosphorylates p53 p53 ATM_active->p53 phosphorylates Compound_25a Compound 25a Compound_25a->ATM_active inhibits Cell_Cycle_Arrest Cell Cycle Arrest CHK2->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest DNA_Repair DNA Repair p53->DNA_Repair Apoptosis Apoptosis p53->Apoptosis

Caption: ATM Signaling Pathway and Inhibition by Compound 25a.

Case Study 2: Compound 4h - A Pan-FGFR Inhibitor with Potent Anti-Proliferative and Anti-Metastatic Effects

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a crucial role in cell proliferation, migration, and angiogenesis.[6] Aberrant activation of this pathway is a known driver in various cancers, making FGFRs attractive therapeutic targets. Compound 4h is a 1H-pyrrolo[2,3-b]pyridine derivative that has demonstrated potent inhibitory activity against multiple FGFR isoforms.[6]

In Vitro Efficacy of Compound 4h

Compound 4h was evaluated for its ability to inhibit FGFR kinases and impact cancer cell behavior in vitro.

Table 3: In Vitro Potency of Compound 4h against FGFR Isoforms [6]

TargetIC50 (nM)
FGFR17
FGFR29
FGFR325
FGFR4712

The low nanomolar IC50 values against FGFR1, 2, and 3 indicate that Compound 4h is a potent pan-FGFR inhibitor, with selectivity over FGFR4.[6]

In addition to enzymatic inhibition, the cellular effects of Compound 4h were assessed.

Table 4: In Vitro Cellular Effects of Compound 4h on 4T1 Breast Cancer Cells [6]

AssayEffect
Cell ProliferationInhibition
ApoptosisInduction
Cell MigrationInhibition
Cell InvasionInhibition

These results demonstrate that Compound 4h's inhibition of FGFR signaling translates into significant anti-cancer effects at the cellular level, including reducing proliferation and metastasis-related behaviors.[6]

This protocol outlines a common method for assessing the effect of a compound on cell proliferation.

  • Cell Seeding: Seed cancer cells (e.g., 4T1) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Compound 4h) and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[2][3][7][8][9]

  • Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[2][3][7][8][9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.[2][3][7][8][9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot it against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

In Vivo Efficacy of Compound 4h

The potent in vitro anti-proliferative and anti-metastatic effects of Compound 4h were further investigated in a breast cancer animal model.

Table 5: In Vivo Efficacy of Compound 4h in a Breast Cancer Xenograft Model [1]

Animal ModelCancer TypeEffect
Breast Cancer Mouse XenograftBreast CancerInhibited tumor cell proliferation, migration, and invasion.

While specific tumor growth inhibition percentages are not provided in the summary, the study indicates that Compound 4h effectively curbed tumor progression in the in vivo setting.[1]

  • Cell Culture: Culture 4T1 murine breast cancer cells in a suitable medium.[10][11]

  • Animal Model: Use syngeneic BALB/c mice to allow for the study of the tumor in the context of a competent immune system.

  • Tumor Cell Implantation: Inject approximately 1 x 10^5 to 1 x 10^6 4T1 cells into the mammary fat pad of each mouse to establish an orthotopic tumor.[10]

  • Tumor Growth Monitoring and Drug Administration: Monitor tumor growth as described previously. Once tumors are established, begin treatment with Compound 4h or vehicle control.

  • Efficacy and Metastasis Evaluation: At the end of the study, in addition to measuring the primary tumor size and weight, harvest relevant organs (e.g., lungs, liver) to assess metastatic burden. This can be done through histological analysis or by using a luciferase-expressing cell line for in vivo imaging.

In Vitro vs. In Vivo Correlation for Compound 4h

Compound 4h demonstrates a good correlation between its in vitro and in vivo activities. Its ability to inhibit FGFR kinases in a cell-free assay translated to the inhibition of cancer cell proliferation, migration, and invasion in vitro, which was ultimately reflected in the reduction of tumor progression in an animal model. This direct translation of effect is often seen with potent inhibitors of key oncogenic driver pathways like FGFR.

FGFR Signaling Pathway

The diagram below illustrates the FGFR signaling cascade and the inhibitory action of Compound 4h.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK activates PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT activates Compound_4h Compound 4h Compound_4h->FGFR inhibits Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Angiogenesis Angiogenesis RAS_RAF_MEK_ERK->Angiogenesis Survival Survival PI3K_AKT->Survival

Caption: FGFR Signaling Pathway and Inhibition by Compound 4h.

Conclusion: From Bench to Preclinical - The Journey of Pyrrolopyridine-Based Drugs

The preclinical development of 1H-pyrrolo[2,3-b]pyridine-based kinase inhibitors exemplifies the critical journey from in vitro discovery to in vivo validation. The case studies of Compound 25a and Compound 4h demonstrate that while potent in vitro activity is a prerequisite for a successful drug candidate, the translation to in vivo efficacy is influenced by numerous factors, including the drug's pharmacokinetic properties, the biological context of its target, and the complexity of the disease model. A thorough understanding of both the in vitro and in vivo profiles, supported by robust and reproducible experimental protocols, is paramount for the successful development of novel therapeutics. The insights gained from the well-studied 7-azaindole scaffold provide a valuable roadmap for the future development of other pyrrolopyridine-based drugs, including those derived from the 5-fluoro-1H-pyrrolo[2,3-c]pyridine core.

References

  • Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry.
  • The MTT Assay: A Valuable Tool for Measuring Cell Viability - Creative Diagnostics. Available at: [Link]

  • Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed. Available at: [Link]

  • 4T1 Syngeneic Murine Model - Altogen Labs. Available at: [Link]

  • 4T1 Syngeneic Breast Tumor Mouse Model I Preclinical CRO - Explicyte. Available at: [Link]

  • Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth - Semantic Scholar. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to Personal Protective Equipment for Handling 5-fluoro-1H-pyrrolo[2,3-c]pyridine

As researchers and scientists at the forefront of drug development, our work with novel chemical entities like 5-fluoro-1H-pyrrolo[2,3-c]pyridine is foundational to innovation. However, with great innovation comes the pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities like 5-fluoro-1H-pyrrolo[2,3-c]pyridine is foundational to innovation. However, with great innovation comes the profound responsibility of ensuring safety. This guide moves beyond a simple checklist, offering a detailed operational plan for the safe handling of this compound, grounded in the principles of hazard assessment, risk mitigation, and procedural validation. Our objective is to empower you with the knowledge to not only protect yourself but also to maintain the integrity of your research.

Understanding the Hazard: A Proactive Approach to Safety

5-fluoro-1H-pyrrolo[2,3-c]pyridine and its structural analogs are heterocyclic compounds that, while vital for research, present a definite hazard profile. A thorough understanding of these risks is the critical first step in designing a robust safety protocol.

Based on data from similar pyridine derivatives, 5-fluoro-1H-pyrrolo[2,3-c]pyridine is classified with the following hazards:

  • Acute Oral Toxicity : Harmful if swallowed.[1][2][3][4]

  • Skin Irritation : Causes skin irritation upon contact.[2][3][5]

  • Serious Eye Damage : Poses a significant risk of causing serious eye damage.[1][2][3][4][5]

  • Respiratory Irritation : May cause respiratory irritation if inhaled as a dust or aerosol.[2][3][5]

These classifications necessitate a stringent approach to personal protective equipment (PPE), as mandated by the Occupational Safety and Health Administration (OSHA) standard 29 CFR 1910.132, which requires employers to provide appropriate PPE for employees exposed to such hazards.[6]

The Core Directive: Your Personal Protective Equipment (PPE) Arsenal

The selection of PPE is not arbitrary; it is a scientifically-driven decision based on the specific hazards of the chemical and the nature of the task. For 5-fluoro-1H-pyrrolo[2,3-c]pyridine, a multi-layered defense is essential.

Primary Engineering Control: The Fume Hood

Before discussing wearable PPE, we must emphasize the foundational role of engineering controls. All handling of 5-fluoro-1H-pyrrolo[2,3-c]pyridine, especially when manipulating the solid or preparing solutions, must occur within a certified chemical fume hood.[7][8][9] This primary barrier minimizes the risk of inhalation and systemic exposure.

Essential PPE for Handling 5-fluoro-1H-pyrrolo[2,3-c]pyridine
PPE CategorySpecificationRationale for Use
Eye & Face Protection Chemical splash goggles with side-shields conforming to ANSI Z87.1 standards.[1][10][11]Protects against splashes and airborne particles, mitigating the high risk of serious eye damage. The tight fit of goggles is superior to safety glasses for this application.
Hand Protection Chemical-resistant nitrile or neoprene gloves.[7][9] Avoid latex gloves.Provides a barrier against skin contact, preventing irritation. Nitrile offers broad chemical resistance suitable for this compound class. Always inspect gloves for defects before use.[1]
Body Protection A long-sleeved, knee-length laboratory coat.[7][9]Protects skin and personal clothing from accidental spills and contamination.
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher)Required when there is a potential for generating dust or aerosols outside of a fume hood, or in case of a spill.[11]

Operational Plan: From Preparation to Disposal

A successful safety protocol is procedural. The following steps provide a validated workflow for handling 5-fluoro-1H-pyrrolo[2,3-c]pyridine, ensuring safety at every stage.

Step 1: Pre-Operational Safety Check & PPE Donning
  • Verify Engineering Controls : Confirm that the chemical fume hood has a current certification and that the airflow is optimal.

  • Assemble Materials : Gather all necessary chemicals, glassware, and consumables before beginning.

  • Don PPE :

    • Put on the laboratory coat, ensuring it is fully buttoned.

    • Don your NIOSH-approved respirator, if required by your hazard assessment for the specific task.

    • Put on chemical splash goggles.

    • Wash and dry hands thoroughly.

    • Don the first pair of nitrile gloves.

    • Don a second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat. This double-gloving technique is a best practice when handling highly toxic or irritating compounds.[12]

Step 2: Chemical Handling Workflow

The following diagram illustrates the logical flow for safely handling 5-fluoro-1H-pyrrolo[2,3-c]pyridine within the laboratory.

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal cluster_post Post-Operation prep_start Start: Enter Lab verify_hood Verify Fume Hood Certification prep_start->verify_hood don_ppe Don All Required PPE verify_hood->don_ppe gather_materials Gather Materials & Reagents don_ppe->gather_materials weigh_solid Weigh Solid Compound gather_materials->weigh_solid Begin work in hood dissolve Prepare Solution weigh_solid->dissolve perform_reaction Perform Reaction/Experiment dissolve->perform_reaction quench_reaction Quench Reaction (if applicable) perform_reaction->quench_reaction Complete experiment segregate_waste Segregate Liquid & Solid Waste quench_reaction->segregate_waste clean_glassware Clean Glassware in Hood segregate_waste->clean_glassware wipe_surfaces Wipe Down Hood Surfaces clean_glassware->wipe_surfaces doff_ppe Doff PPE in Correct Order wipe_surfaces->doff_ppe Exit hood dispose_ppe Dispose of Contaminated PPE doff_ppe->dispose_ppe wash_hands Wash Hands Thoroughly dispose_ppe->wash_hands post_end End: Exit Lab wash_hands->post_end

Caption: Safe handling workflow for 5-fluoro-1H-pyrrolo[2,3-c]pyridine.

Step 3: Waste Management and Disposal

Proper disposal is paramount to prevent environmental contamination and accidental exposure.

  • Chemical Waste : All solutions and solids containing 5-fluoro-1H-pyrrolo[2,3-c]pyridine must be collected in clearly labeled, sealed hazardous waste containers.[1][13]

  • Contaminated Materials : All disposable items that have come into contact with the chemical, including pipette tips, weighing paper, and absorbent pads, must be disposed of as solid hazardous waste.[14]

  • PPE Disposal : Used gloves, disposable lab coats, and other contaminated PPE must be collected in a designated hazardous waste container.[14] Do not discard them in the regular trash.

Step 4: PPE Doffing and Final Steps

Removing PPE correctly is as important as putting it on correctly to prevent cross-contamination.

  • Remove Outer Gloves : Peel off the outer pair of gloves, turning them inside out as you remove them. Dispose of them in the designated hazardous waste container.

  • Remove Lab Coat : Remove your lab coat by rolling it down your arms and turning it inside out. Place it in the appropriate container for hazardous waste or professional laundering.

  • Remove Goggles : Remove your goggles from the back of your head forward.

  • Remove Inner Gloves : Remove the final pair of gloves, again turning them inside out. Dispose of them in the hazardous waste container.

  • Wash Hands : Immediately and thoroughly wash your hands with soap and water.[5][15]

Emergency Response: Plan for the Unexpected

Even with meticulous planning, accidents can occur. Immediate and correct action is vital.

  • Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][9][16] Remove contaminated clothing. Seek medical attention.[1]

  • Eye Contact : Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][9][16] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air.[1][5] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion : Rinse the mouth with water. Do NOT induce vomiting.[1] Seek immediate medical attention.

By adhering to this comprehensive guide, you build a culture of safety that protects you, your colleagues, and the integrity of your invaluable research. This proactive stance on safety is not a barrier to discovery but a cornerstone of it.

References

  • Personal Protective Equipment. (1998). United States Department of Labor, Occupational Safety and Health Administration (OSHA). [Link]

  • PPE Requirements: Standard & Levels. (2025). SafetyCulture. [Link]

  • Personal Protective Equipment Safety Guide. OshaEducationCenter.com. [Link]

  • Personal Protective Equipment - Standards. Occupational Safety and Health Administration (OSHA). [Link]

  • Handling Pyridine: Best Practices and Precautions. (2024). Post Apple Scientific. [Link]

  • OSHA Guidelines PPE for Construction: Essential Safety Gear. (2025). Safety by Design. [Link]

  • Pyridine: Properties, Uses, and Safety Guidelines You Must Know. (2026). ProChem. [Link]

  • PYRIDINE AR - Safety Data Sheet. Loba Chemie. [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Centers for Disease Control and Prevention, National Institute for Occupational Safety and Health (NIOSH). [Link]

  • 1H-Pyrrolo[2,3-c]pyridine, 5-fluoro- — Chemical Substance Information. NextSDS. [Link]

  • Occupational Health Guidelines for Chemical Hazards (81-123). Centers for Disease Control and Prevention, National Institute for Occupational Safety and Health (NIOSH). [Link]

  • Safe Handling of Chemicals. University of California, Santa Barbara - Environmental Health and Safety. [Link]

  • UN1282 Pyridine AGR, ACS, Ph Eur - Safety Data Sheet. Labbox Export. [Link]

  • Pocket Guide to Chemical Hazards Introduction. Centers for Disease Control and Prevention, National Institute for Occupational Safety and Health (NIOSH). [Link]

  • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention, National Institute for Occupational Safety and Health (NIOSH). [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. (2024). Post Apple Scientific. [Link]

  • Safety Data Sheet: 4-FLUORO-1H-PYRROLO[2,3-C]PYRIDINE-7-CARBOXYLIC ACID. (2024). Aaron Chemicals LLC. [Link]

  • Chemical Safety Practices Recommendations 5-Fluorouracil (5-FU). NCI at Frederick. [Link]

  • Standard Operating Procedure for Fluorouracil in Animals. The Hebrew University of Jerusalem. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-fluoro-1H-pyrrolo[2,3-c]pyridine
Reactant of Route 2
Reactant of Route 2
5-fluoro-1H-pyrrolo[2,3-c]pyridine
© Copyright 2026 BenchChem. All Rights Reserved.